KYA1797K
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6S2.K/c20-15(21)7-8-18-16(22)14(27-17(18)26)9-12-5-6-13(25-12)10-1-3-11(4-2-10)19(23)24;/h1-6,9H,7-8H2,(H,20,21);/q;+1/p-1/b14-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUNRLYHXGMOLG-WQRRWHLMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11KN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KYA1797K: A Novel Wnt/β-Catenin Signaling Inhibitor for Colorectal Cancer
An In-depth Technical Guide on the Core Mechanism of Action in CRC Cells
This technical guide provides a comprehensive overview of the mechanism of action of KYA1797K, a small molecule inhibitor of the Wnt/β-catenin signaling pathway, in colorectal cancer (CRC) cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Wnt signaling in oncology.
Introduction to this compound and its Therapeutic Rationale
Colorectal cancer is a leading cause of cancer-related mortality worldwide, and a significant portion of CRCs are driven by mutations that lead to the aberrant activation of the Wnt/β-catenin signaling pathway.[1][2] This pathway plays a critical role in cell proliferation, differentiation, and survival, and its dysregulation is a key factor in the initiation and progression of CRC.[2][3] this compound is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway, with a demonstrated ability to suppress the growth of CRC cells both in vitro and in vivo.[1]
Core Mechanism of Action: Targeting the Axin-RGS Domain
This compound exerts its inhibitory effect on the Wnt/β-catenin pathway through a novel mechanism that involves the direct binding to the Regulator of G-protein Signaling (RGS) domain of the Axin protein.[1] Axin is a crucial scaffold protein in the β-catenin destruction complex, which also includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α).[2]
In the absence of a Wnt signal, this complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[2] In CRC cells with mutations in components of the destruction complex (e.g., APC), this process is disrupted, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it activates the transcription of oncogenes.[1][4]
This compound's binding to the Axin-RGS domain enhances the formation and stability of the β-catenin destruction complex. This, in turn, promotes the GSK3β-mediated phosphorylation and subsequent degradation of not only β-catenin but also the oncoprotein Ras.[1] The simultaneous destabilization of both β-catenin and Ras is a key feature of this compound's mechanism of action and contributes to its potent anti-cancer activity in CRC cells, particularly those harboring both APC and KRAS mutations.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's activity in CRC cells.
| Parameter | Cell Line | Value | Reference |
| IC50 (Wnt/β-catenin signaling) | HEK293 (TOPflash assay) | 0.75 µM | [1] |
| GI50 (Growth Inhibition) | SW480 | 5 µM | |
| GI50 (Growth Inhibition) | LoVo | 4.8 µM | |
| GI50 (Growth Inhibition) | DLD1 | 4.5 µM | |
| GI50 (Growth Inhibition) | HCT15 | 4.2 µM |
Table 1. In Vitro Activity of this compound.
| Parameter | Xenograft Model | Dosage | Effect | Reference |
| Tumor Growth Inhibition | D-MT CRC Xenograft | 20 mg/kg | Significant reduction in tumor growth | |
| Tumor Weight and Volume Reduction | D-MT CRC Xenograft | 25 mg/kg (i.p.) | ~70% reduction | [1] |
Table 2. In Vivo Efficacy of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound on CRC cells.[5]
-
Cell Seeding: Plate CRC cells (e.g., SW480, DLD-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Co-Immunoprecipitation (Co-IP)
This protocol is designed to assess the effect of this compound on the formation of the β-catenin destruction complex.[6][7][8]
-
Cell Lysis: Treat CRC cells with this compound or vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with protease and phosphatase inhibitors).[6]
-
Pre-clearing: Incubate the cell lysates with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.[9]
-
Immunoprecipitation: Centrifuge to pellet the beads and incubate the supernatant with a primary antibody against a component of the destruction complex (e.g., anti-Axin or anti-β-catenin) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer to remove non-specifically bound proteins.[9]
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against other components of the destruction complex (e.g., GSK3β, APC, β-catenin).
TOPflash/FOPflash Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.[10][11][12][13][14]
-
Transfection: Co-transfect HEK293T or CRC cells in a 96-well plate with the TOPflash (containing TCF/LEF binding sites) or FOPflash (mutated TCF/LEF sites, as a negative control) reporter plasmid, along with a Renilla luciferase plasmid for normalization of transfection efficiency.[11][12]
-
Compound Treatment: After 24 hours, treat the cells with this compound or vehicle control, in the presence or absence of a Wnt pathway activator (e.g., Wnt3a conditioned medium or LiCl).[10]
-
Cell Lysis: After another 24-48 hours, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the TOPflash and FOPflash firefly luciferase activity to the Renilla luciferase activity. The ratio of TOPflash to FOPflash activity indicates the specific Wnt/β-catenin signaling activity.
In Vivo Xenograft Study
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of this compound.[15][16][17][18][19]
-
Cell Implantation: Subcutaneously inject CRC cells (e.g., 1 x 10^6 SW480 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[19]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 20-25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily or on a specified schedule.[1]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.[15]
-
Endpoint Analysis: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Ex Vivo Analysis: Weigh the tumors and process them for further analysis, such as immunohistochemistry for β-catenin, Ki-67, and other relevant markers, or for Western blot analysis.
Conclusion
This compound represents a promising therapeutic agent for the treatment of colorectal cancer, particularly in patients with activated Wnt/β-catenin and Ras signaling pathways. Its unique mechanism of action, which involves the targeted destabilization of both β-catenin and Ras through the enhancement of the Axin-scaffolded destruction complex, provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and characterization of this compound and other novel inhibitors of the Wnt/β-catenin pathway.
References
- 1. Wnt/β-Catenin Signaling Pathway in the Development and Progression of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking the Wnt/β-catenin signaling pathway to treat colorectal cancer: Strategies to improve current therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Wnt/β-catenin signaling pathway in colorectal cancer: mechanism and intervention of traditional Chinese medicine and chemical compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule Inhibitor of the β-Catenin-TCF4 Interaction Suppresses Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcdr.net [jcdr.net]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. assaygenie.com [assaygenie.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. benchchem.com [benchchem.com]
- 11. TOPFLASH reporter assays [bio-protocol.org]
- 12. jcancer.org [jcancer.org]
- 13. TOPFlash Dual-Reporter Lentivirus | LipExoGen Biotech [lipexogen.com]
- 14. biology.stackexchange.com [biology.stackexchange.com]
- 15. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
- 18. Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
KYA1797K: A Dual Inhibitor of Wnt/β-Catenin and Ras Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KYA1797K is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway, with a reported IC50 of 0.75 µM.[1][2] Its primary molecular target is the Regulator of G-protein Signaling (RGS) domain of the scaffold protein axin.[1][3] By binding directly to axin, this compound enhances the formation and activity of the β-catenin destruction complex, leading to the simultaneous degradation of both β-catenin and Ras proteins.[1][3][4] This dual-targeting mechanism makes this compound a promising therapeutic candidate for cancers harboring mutations in both the APC and KRAS genes, particularly colorectal cancer (CRC).[1][5] This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its effects by directly binding to the RGS domain of axin, a key scaffolding protein in the β-catenin destruction complex.[1][3] This binding event enhances the affinity of the destruction complex components—axin, Glycogen Synthase Kinase 3β (GSK3β), and β-transducin repeat-containing protein (β-TrCP)—for β-catenin. This stabilization of the complex leads to increased GSK3β-mediated phosphorylation of β-catenin at Ser33, Ser37, and Thr41, and subsequently, its ubiquitination and proteasomal degradation.[1]
Crucially, this compound also promotes the GSK3β-dependent phosphorylation of K-Ras at Thr144 and Thr148, which flags it for degradation through a similar ubiquitin-proteasome pathway.[1] This simultaneous downregulation of both β-catenin and Ras distinguishes this compound from other Wnt pathway inhibitors and highlights its potential in treating cancers with co-activation of these pathways.
Signaling Pathway Diagram
References
An In-depth Technical Guide to the Downstream Signaling Pathways of KYA1797K
For Researchers, Scientists, and Drug Development Professionals
Abstract
KYA1797K is a novel small molecule inhibitor that has demonstrated significant potential in cancer therapy, particularly in colorectal and non-small cell lung cancers harboring mutations in both the APC and KRAS genes. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound. It elucidates the compound's mechanism of action, which centers on the destabilization of β-catenin and Ras proteins through the activation of the β-catenin destruction complex. This guide includes detailed summaries of quantitative data, experimental protocols for key assays, and visual diagrams of the signaling cascades to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action
This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, with a reported IC50 of 0.75 µM in a TOPflash reporter assay.[1][2] Its primary mechanism involves directly binding to the regulator of G-protein signaling (RGS) domain of axin, a key scaffolding protein in the β-catenin destruction complex.[2][3][4] This binding event enhances the formation of the destruction complex, which also includes adenomatous polyposis coli (APC), glycogen (B147801) synthase kinase 3β (GSK3β), and β-transducin repeat-containing protein (β-TrCP).[1]
The enhanced assembly and activation of this complex, particularly the activation of GSK3β, leads to the phosphorylation of both β-catenin (at serines 33 and 37, and threonine 41) and K-Ras (at threonines 144 and 148).[2][5] This phosphorylation marks both proteins for ubiquitination and subsequent proteasomal degradation. Consequently, this compound treatment leads to a significant reduction in the cellular levels of both β-catenin and Ras proteins.[1][2]
Notably, this compound selectively impacts the Wnt/β-catenin and MAPK/ERK pathways, with no significant effect on other cancer-related pathways such as Notch and TGFβ.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various experimental settings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines/Assay | Reference |
| IC50 (Wnt/β-catenin signaling) | 0.75 µM | TOPflash reporter assay | [1][2] |
| IC50 (PD-1/SHP-2 FRET signal) | 94 ± 4.2 µM | CHO-K1 cells | [3] |
| Typical in vitro concentration | 5-50 µM | Various cancer cell lines | [3] |
| Effective concentration for proliferation inhibition | 25 µM | HCT15, SW480, D-WT, D-MT cells | [1] |
| Incubation time for proliferation assays | 72 hours - 4 days | HCT15, SW480, D-WT, D-MT cells | [1] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Reference |
| Dosage | 25 mg/kg | Mice with xenografted tumors (D-MT cell line) | [1][2] |
| Administration Route | Intraperitoneal injection (i.p.) | Mice | [1] |
| Tumor weight and volume reduction | ~70% | Mice with xenografted tumors (D-MT cell line) | [1][2] |
| Dosage for kidney aging study | 10 mg/kg/day for 4 weeks | D-galactose-induced aging mice | [6] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.
Caption: this compound enhances the β-catenin destruction complex, promoting its degradation.
Caption: this compound promotes GSK3β-mediated phosphorylation and degradation of Ras.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
Cell Proliferation (MTT) Assay
This assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding:
-
Treatment:
-
MTT Addition and Incubation:
-
Add MTT reagent to each well to a final concentration of 0.25 mg/ml.[1]
-
Incubate the plates for 2 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[1]
-
-
Formazan Solubilization and Absorbance Measurement:
Western Blotting
Western blotting is employed to detect the levels of specific proteins, such as β-catenin and Ras, following this compound treatment.
-
Cell Lysis:
-
Treat cells with this compound for the specified duration.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.[6]
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[6]
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., β-catenin, Ras, phosphorylated forms of these proteins) overnight at 4°C.[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
-
Detection:
-
Visualize the protein bands using an ECL kit.[6]
-
Reporter Gene Assays (TOPflash and Elk-1)
These assays are used to quantify the activity of the Wnt/β-catenin and MAPK/ERK pathways, respectively.
-
TOPflash Reporter Assay (Wnt/β-catenin activity):
-
Seed HEK-TOP cells.
-
Change the media to L-cell conditioned media (L-CM) or Wnt3a-CM.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, or 25 µmol/L) for 24 hours.[7]
-
Measure luciferase activity according to the manufacturer's protocol.
-
-
Elk-1 Reporter Assay (MAPK/ERK activity):
-
Seed HEK-293 cells.
-
Treat the cells with EGF along with the indicated doses of this compound for 24 hours.[7]
-
Measure luciferase activity.
-
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
-
Animal Models:
-
Use immunodeficient mice (e.g., nude mice) xenografted with human cancer cells (e.g., D-MT cells harboring both APC and KRAS mutations).[1]
-
-
Treatment:
-
Tumor Measurement:
-
Monitor tumor volume and weight regularly throughout the study.
-
-
Tissue Analysis:
-
At the end of the study, excise the tumors and other organs (e.g., liver) for further analysis, such as Western blotting or immunohistochemistry, to assess the levels of β-catenin, Ras, and their downstream targets.[1]
-
Potential Off-Target Effects
Recent studies have suggested a potential off-target effect of this compound. It has been identified as a weak binder to PD-L1, an immune checkpoint protein.[3] This interaction may contribute to the observed downregulation of PD-L1 in cancer cells, potentially adding an immunomodulatory aspect to its anti-cancer activity.[3] this compound was found to inhibit the glycosylation and stability of PD-L1 through the inactivation of the β-catenin/STT3 signaling pathway.[3]
Conclusion
This compound represents a promising therapeutic agent that dually targets the Wnt/β-catenin and Ras-MAPK signaling pathways, which are critical drivers of tumorigenesis in many cancers. Its unique mechanism of action, involving the induced degradation of both β-catenin and Ras, provides a strong rationale for its development as a treatment for cancers with specific genetic backgrounds. The detailed information provided in this guide serves as a valuable resource for researchers and clinicians working to further understand and exploit the therapeutic potential of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β‐Catenin‐RAS interaction serves as a molecular switch for RAS degradation via GSK3β | EMBO Reports [link.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
KYA1797K: A Potent Inhibitor of the Wnt/β-catenin Pathway by Promoting Destruction Complex Formation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway, a critical regulator of cellular processes, is frequently dysregulated in various cancers, particularly colorectal cancer (CRC). This hyperactivation often results from mutations in components of the β-catenin destruction complex, leading to the accumulation of β-catenin and subsequent oncogene transcription. KYA1797K has emerged as a potent small molecule inhibitor that targets this pathway through a unique mechanism. This technical guide provides a comprehensive overview of the role of this compound in Wnt/β-catenin pathway inhibition, detailing its mechanism of action, experimental validation, and protocols for key assays.
Introduction
Aberrant Wnt/β-catenin signaling is a key driver of tumorigenesis. In a quiescent state, a multiprotein "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt ligand binding to its receptor complex disrupts the destruction complex, leading to β-catenin stabilization, nuclear translocation, and activation of TCF/LEF-mediated transcription of target genes like c-Myc and Cyclin D1. This compound is a small molecule that has been shown to effectively inhibit this pathway by directly engaging the destruction complex and promoting the degradation of both β-catenin and the oncoprotein Ras.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly binding to the Regulator of G protein Signaling (RGS) domain of Axin, a scaffold protein and a rate-limiting component of the β-catenin destruction complex.[1] This interaction stabilizes the destruction complex, enhancing the binding affinity of β-catenin to Axin, GSK3β, and the E3 ubiquitin ligase β-TrCP.[2] Consequently, this compound promotes the GSK3β-mediated phosphorylation of β-catenin at Ser33, Ser37, and Thr41, leading to its ubiquitination and subsequent proteasomal degradation.[2]
A significant and unique feature of this compound is its dual activity. Beyond its effect on β-catenin, it also facilitates the degradation of Ras, another critical oncoprotein.[1][3] This is achieved by promoting the formation of a complex where GSK3β can phosphorylate Ras, marking it for degradation. This dual-targeting mechanism makes this compound a particularly promising therapeutic candidate for cancers with co-activating mutations in both the Wnt/β-catenin and Ras pathways, a common occurrence in colorectal cancer.
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line(s) | Parameter | Value | Reference |
| TOPflash Reporter Assay | HEK293 | IC50 | 0.75 µM | [4] |
| Cell Viability (MTT Assay) | SW480, LoVo, DLD1, HCT15 | GI50 | ~10-25 µM | [5] |
| Western Blot | NCI-N87, MKN74 | β-catenin/Ras reduction | 5-25 µM | [4] |
| Western Blot | HCT116 (WT and MT CTNNB1) | β-catenin/Ras degradation | 5-20 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment Dose & Schedule | Outcome | Reference |
| Xenograft (D-MT cells) | Colorectal Cancer | 25 mg/kg, i.p., daily | 70% reduction in tumor weight and volume | [4] |
| Xenograft (HCT116 MT CTNNB1) | Colorectal Cancer | 25 mg/kg, i.p. | Significant reduction in tumor volume and weight with PTD-BBR | [1] |
| Accelerated Aging Model | Kidney Aging | 10 mg/kg/day, i.p., for 4 weeks | Inhibition of β-catenin signaling | [2] |
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the activity of this compound.
TOPflash Reporter Assay for Wnt/β-catenin Signaling
This assay quantifies the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.
Materials:
-
HEK293 or colorectal cancer cells (e.g., DLD-1, SW480)
-
M50 Super 8x TOPFlash TCF/LEF reporter plasmid
-
pRL-TK Renilla luciferase control plasmid
-
Lipofectamine 2000 or similar transfection reagent
-
Dual-Luciferase Reporter Assay System
-
This compound
-
Wnt3a conditioned media (optional, for pathway stimulation)
Protocol:
-
Cell Seeding: Seed 2 x 104 cells per well in a 48-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect cells with the TOPFlash reporter plasmid (100 ng/well) and the Renilla luciferase control plasmid (5 ng/well) using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 25 µM) or vehicle control (DMSO). If studying inhibition of stimulated signaling, add Wnt3a conditioned media at this step.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) for Destruction Complex Components
This technique is used to demonstrate the interaction between proteins within the β-catenin destruction complex and how this compound influences these interactions.
Materials:
-
Colorectal cancer cells (e.g., SW480, DLD1)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies against Axin, β-catenin, GSK3β (for immunoprecipitation and western blotting)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 25 µM) or vehicle for the desired time (e.g., 6-24 hours). Lyse the cells in ice-cold lysis buffer.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Axin) overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the suspected interacting partners (e.g., anti-β-catenin, anti-GSK3β).
Western Blot Analysis for β-catenin and Ras Degradation
This method is used to quantify the levels of β-catenin and Ras proteins following treatment with this compound.
Materials:
-
Colorectal cancer cells
-
This compound
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against β-catenin, Ras, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for 24 hours. Lyse the cells and determine protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
In Vivo Xenograft Model
This model is used to assess the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Colorectal cancer cells (e.g., SW480, DLD1)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 106 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer this compound (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection daily or as determined by preliminary studies.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Tumor tissues can be used for further analysis, such as western blotting or immunohistochemistry for β-catenin and Ras levels.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for Wnt/β-catenin-driven cancers. Its unique mechanism of action, involving the direct binding to Axin and the subsequent degradation of both β-catenin and Ras, offers a promising strategy to overcome the challenges of treating tumors with mutations in these key oncogenic pathways. The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds. Continued research into the nuances of its activity and its efficacy in various cancer models will be crucial in translating this promising preclinical candidate into a clinical reality.
References
- 1. β‐Catenin‐RAS interaction serves as a molecular switch for RAS degradation via GSK3β | EMBO Reports [link.springer.com]
- 2. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combinatorial Virtual Screening Revealed a Novel Scaffold for TNKS Inhibition to Combat Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
KYA1797K: A Novel Inhibitor Targeting Wnt/β-catenin and Ras Pathways in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
KYA1797K is an investigational small molecule inhibitor that has demonstrated significant anti-cancer activity in preclinical studies. It functions as a potent and selective modulator of the Wnt/β-catenin signaling pathway, a critical cascade often dysregulated in various cancers. Uniquely, this compound also induces the degradation of Ras proteins, key drivers of cellular proliferation and survival. This dual-targeting mechanism positions this compound as a promising therapeutic candidate, particularly for cancers harboring mutations in both the Wnt/β-catenin and Ras pathways, such as colorectal and non-small cell lung cancers. This guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound, intended to facilitate further research and development in oncology.
Core Mechanism of Action
This compound exerts its anti-tumor effects by directly targeting the axin protein, a key component of the β-catenin destruction complex.[1] By binding to the regulator of G-protein signaling (RGS) domain of axin, this compound enhances the formation and stability of this complex, which also includes glycogen (B147801) synthase kinase 3β (GSK3β), casein kinase 1α (CK1α), and adenomatous polyposis coli (APC).[2][3] This stabilization promotes the GSK3β-mediated phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[2]
Crucially, the enhanced activity of the destruction complex initiated by this compound also leads to the phosphorylation and degradation of Ras proteins.[1][3] This dual activity allows this compound to simultaneously inhibit two major oncogenic signaling pathways: Wnt/β-catenin and Ras-ERK.[4][5]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Preclinical Data
This compound has demonstrated potent activity in both in vitro and in vivo preclinical models of various cancers, particularly those with mutations in APC and KRAS.
In Vitro Efficacy
| Cell Line | Cancer Type | Mutation Status | Assay Type | Metric | Value | Reference |
| HEK293 | - | - | Reporter Assay | IC50 | 0.75 µM | [1][4] |
| SW480 | Colorectal Cancer | APC, KRAS mutant | Proliferation | - | Dose-dependent inhibition | [3][4] |
| LoVo | Colorectal Cancer | - | Proliferation | - | Dose-dependent inhibition | [3][4] |
| DLD1 | Colorectal Cancer | APC, KRAS mutant | Proliferation | - | Dose-dependent inhibition | [3][4] |
| HCT15 | Colorectal Cancer | - | Proliferation | - | Dose-dependent inhibition | [3][4] |
| NCI-N87 | Gastric Cancer | - | Western Blot | - | Reduces β-catenin, pan-Ras, p-ERK at 5-25 µM | [4] |
| MKN74 | Gastric Cancer | - | Western Blot | - | Reduces β-catenin at 25 µM | [4] |
| NCI-H1650 | Non-Small Cell Lung Cancer | - | Western Blot | - | Accelerates reduction of β-catenin and pan-Ras | [4] |
In Vivo Efficacy
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Xenograft (D-MT cell line) | Colorectal Cancer (APC, KRAS mutant) | 25 mg/kg, i.p. | 70% reduction in tumor weight and volume | [3][4] |
| ApcMin/+/KRASG12DLA2 mice | Colorectal Cancer | Not specified | Suppresses intestinal tumors | [6] |
| KrasLA2 mouse model | Non-Small Cell Lung Cancer | Not specified | Inhibited Kras-driven tumorigenesis | [5][7] |
| PDX (FOLFOX-resistant) | Gastric Cancer | 25 mg/mL | Tumor growth inhibition | [6] |
Experimental Protocols
Cell Culture and Proliferation Assays
Cell Lines:
-
Colorectal cancer cell lines: SW480, LoVo, DLD1, HCT15.[4]
-
Gastric cancer cell lines: NCI-N87, MKN74.[4]
-
Non-small cell lung cancer cell line: NCI-H1650.[4]
Proliferation Assay Protocol:
-
Seed cells in a 24-well plate at a density of 1-2 x 10^4 cells/well or in a 96-well plate at 3 x 10^3 cells/well.[4]
-
Treat cells with this compound (e.g., 25 µM) or DMSO as a control.[4]
-
Incubate for 72 hours.[4]
-
Assess cell proliferation using a suitable method (e.g., MTT assay, cell counting).
Western Blot Analysis
Protocol:
-
Treat cells (e.g., NCI-N87, MKN74, NCI-H1650) with this compound at desired concentrations (e.g., 5 µM, 25 µM) for a specified duration (e.g., 24 hours).[4]
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against β-catenin, pan-Ras, p-ERK, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies.
-
Visualize and quantify protein bands.
In Vivo Xenograft Studies
Protocol:
-
Implant cancer cells (e.g., D-MT cell line) subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg) via intraperitoneal (i.p.) injection daily.[1][4]
-
Administer vehicle (e.g., DMSO) to the control group.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, sacrifice the mice and excise tumors for weight measurement and further analysis (e.g., western blot, immunohistochemistry).
Experimental Workflow Diagram
Caption: General experimental workflow for preclinical evaluation of this compound.
Potential Off-Target Effects and Future Directions
Recent studies have suggested a potential off-target effect of this compound, indicating it may function as a weak modulator of the PD-1/PD-L1 immune checkpoint.[1] It has been shown to downregulate PD-L1 in colon cancer stem cells by inhibiting its glycosylation and stability through the β-catenin/STT3 signaling pathway.[1] This finding, while requiring further investigation, suggests a possible dual role for this compound in both direct tumor cell inhibition and modulation of the tumor microenvironment.
Future research should focus on:
-
Elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound.[1]
-
Investigating the efficacy of this compound in a broader range of cancer types with Wnt and Ras pathway alterations.
-
Exploring rational combination therapies, for instance, with immune checkpoint inhibitors or standard chemotherapy, to enhance its anti-tumor activity and overcome potential resistance mechanisms.[1][5]
Conclusion
This compound is a novel and potent small molecule inhibitor that uniquely targets both the Wnt/β-catenin and Ras signaling pathways. Its ability to induce the degradation of both β-catenin and Ras provides a strong rationale for its development as a targeted therapy for cancers dependent on these pathways. The preclinical data summarized herein demonstrates significant anti-tumor efficacy and provides a solid foundation for further investigation and clinical translation. The detailed experimental protocols and workflow diagrams offered in this guide are intended to aid researchers in the continued exploration of this compound's therapeutic potential in oncology.
References
- 1. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Ras destabilizer this compound overcomes the resistance of EGFR tyrosine kinase inhibitor in KRAS-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to KYA1797K in Preliminary Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research on KYA1797K, a small molecule inhibitor with significant potential in cancer therapy. This document details the mechanism of action, summarizes key quantitative findings, outlines experimental methodologies, and visualizes the critical signaling pathways affected by this compound.
Core Mechanism of Action
This compound is a selective inhibitor of the Wnt/β-catenin signaling pathway.[1][2] Its primary mechanism involves binding directly to the regulator of G-protein signaling (RGS) domain of axin, a key component of the β-catenin destruction complex.[3][4] This interaction enhances the formation of the destruction complex (comprising axin, GSK3β, APC, and β-TrCP), leading to increased phosphorylation and subsequent proteasomal degradation of both β-catenin and Ras proteins.[1][2] By promoting the degradation of these oncoproteins, this compound effectively downregulates two critical signaling cascades implicated in numerous cancers: the Wnt/β-catenin and the Ras-ERK pathways.[1][5]
Notably, this compound's activity is selective; it does not significantly affect other cancer-related pathways such as Notch or TGFβ.[1] This targeted approach contributes to its potential as a therapeutic agent with a focused anti-cancer effect.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/Assay | Value/Concentration | Incubation Time | Effect | Reference |
| IC50 | Wnt/β-catenin reporter assay (HEK293 cells) | 0.75 µM | - | Inhibition of Wnt/β-catenin signaling | [1][2][3][4] |
| IC50 | FRET assay (PD-1/PD-L1 interaction) | 94 ± 4.2 μM | - | Weak inhibition of PD-1/PD-L1 interaction | [3] |
| Dissociation Constant (KD) | Microscale Thermophoresis (MST) | 59 ± 8 μM | - | Modest binding to recombinant human PD-L1 | [3] |
| Concentration | NCI-N87, MKN74 cells | 5 or 25 µM | 24 h | Reduction of β-catenin, pan-Ras, and p-ERK levels | [1] |
| Concentration | NCI-H1650 cells | 25 µmol/L | 0, 3, 6, 9, 12, 24 h | Accelerated reduction of β-catenin and pan-Ras levels | [1] |
| Concentration | HCT15, SW480, D-WT, D-MT cells | 25 µM | 72 h | Suppression of cell proliferation | [1] |
| Concentration | Triple-Negative Breast Cancer (TNBC) cells | 25 µM | 24 h | Reduction of metastatic markers (N-cadherin, vimentin, α-SMA) | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Administration Route | Treatment Duration | Effect | Reference |
| Xenograft mice (D-MT cell line) | Colorectal Cancer (APC and KRAS mutations) | 25 mg/kg | Intraperitoneal (i.p.) | - | 70% reduction in tumor weight and volume | [1][4] |
| Xenograft mice (MDA-MB-468 cells) | Triple-Negative Breast Cancer | 25 mg/ml | - | 35 days | Suppression of tumor growth | [5] |
| Patient-Derived Xenograft (PDX-1) | Triple-Negative Breast Cancer | 25 mg/ml | - | 42 days | Suppression of tumor growth | [5] |
| ApcMin/+/K-RasG12DLA2 mice | Colorectal Cancer | - | - | - | Suppression of stemness in small intestinal tumors | [6][7] |
| KrasLA2 mouse model | KRAS-mutant Non-Small Cell Lung Cancer | - | - | - | Inhibition of Kras-driven tumorigenesis | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preliminary findings.
-
Cell Seeding:
-
Treatment:
-
After 24 hours of incubation, cells are treated with this compound (e.g., 25 µM) or control (DMSO) for the specified duration (e.g., 72 hours or 4 days).[1]
-
-
MTT Addition:
-
MTT reagent is added to each well at a final concentration of 0.25 mg/ml.[1]
-
-
Incubation and Measurement:
-
Cells are incubated to allow for the formation of formazan (B1609692) crystals.
-
The crystals are then dissolved, and the absorbance is measured at a specific wavelength to determine cell viability.
-
-
Cell Preparation:
-
Triple-Negative Breast Cancer (TNBC) patient-derived cells (PDCs) or cell lines are prepared.
-
-
Assay Setup:
-
Transwell inserts with or without a Matrigel coating (for invasion and migration assays, respectively) are used.
-
Cells are seeded into the upper chamber in a serum-free medium.
-
The lower chamber is filled with a medium containing a chemoattractant.
-
-
Treatment:
-
This compound is added to the culture medium at the desired concentration.
-
-
Incubation:
-
The plates are incubated to allow for cell migration or invasion through the membrane.
-
-
Quantification:
-
Non-migrated/invaded cells on the upper surface of the membrane are removed.
-
The cells that have migrated/invaded to the lower surface are fixed, stained, and counted under a microscope.[5]
-
-
Animal Models:
-
Immunocompromised mice (e.g., nude mice) are used.
-
-
Tumor Cell Implantation:
-
Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow to a palpable size (e.g., 150–200 mm³).[5]
-
Mice are then randomized into control (vehicle) and treatment groups.
-
-
Drug Administration:
-
Monitoring and Endpoint:
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow.
Caption: Mechanism of this compound action via stabilization of the β-catenin destruction complex.
Caption: A generalized workflow for in vivo xenograft studies with this compound.
Potential Off-Target Effects and Future Directions
Recent studies have suggested a potential off-target effect of this compound. It has been identified as a weak binder to PD-L1, a critical immune checkpoint protein.[3][9] This interaction could potentially contribute to its anti-tumor activity by modulating the PD-1/PD-L1 immune checkpoint.[3] Further research is warranted to explore the clinical significance of this finding and whether it can be leveraged for combination therapies.
Additionally, this compound has been shown to downregulate PD-L1 in colon cancer stem cells by inhibiting its glycosylation and stability through the β-catenin/STT3 signaling pathway.[3] This suggests a multi-faceted anti-cancer effect that includes both direct tumor cell inhibition and potential immune modulation.
Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, investigation of combination therapies, and further elucidation of its impact on the tumor microenvironment. The preliminary data strongly support the continued development of this compound as a promising candidate for cancer therapy, particularly in tumors with aberrant Wnt/β-catenin and Ras signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. KYA 1797K | β-catenin | Tocris Bioscience [tocris.com]
- 3. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Destabilization of β-catenin and RAS by targeting the Wnt/β-catenin pathway as a potential treatment for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule-induced simultaneous destabilization of β-catenin and RAS is an effective molecular strategy to suppress stemness of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Effect of KYA1797K on Gene Expression
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: KYA1797K is a novel small molecule inhibitor that potently targets the Wnt/β-catenin signaling pathway. Its mechanism of action, involving the stabilization of the β-catenin destruction complex, leads to the concomitant degradation of both β-catenin and Ras proteins. This dual-targeting capability results in significant downstream effects on the expression of key oncogenes and cell cycle regulators. This document provides a comprehensive overview of the molecular mechanism of this compound, its quantifiable effects on gene and protein expression, detailed experimental protocols for its evaluation, and its therapeutic potential in cancers with aberrant Wnt/β-catenin and Ras signaling, such as colorectal and non-small cell lung cancers.
Core Mechanism of Action
This compound functions as a selective inhibitor of the Wnt/β-catenin signaling pathway.[1] Its primary mode of action is to enhance the formation and activity of the β-catenin destruction complex. This compound binds directly to the regulators of G-protein signaling (RGS) domain of Axin, a key scaffolding protein in this complex.[2][3] This binding event increases the affinity of Axin for β-catenin, Glycogen Synthase Kinase 3β (GSK3β), and β-transducin repeat-containing protein (β-TrCP).[4]
The enhanced assembly of the destruction complex facilitates the GSK3β-mediated phosphorylation of both β-catenin (at Ser33/Ser37/Thr41) and K-Ras (at Thr144/Thr148).[1] Phosphorylation marks these proteins for ubiquitination and subsequent degradation by the proteasome. Consequently, this compound effectively reduces the cellular levels of both β-catenin and Ras, thereby inhibiting their respective downstream signaling pathways.[5][6] This dual degradation is particularly effective in cancers harboring mutations in both the APC and KRAS genes.[1][6]
Effects on Gene and Protein Expression
The primary effect of this compound on gene expression is indirect, resulting from the degradation of β-catenin and the suppression of Ras-ERK signaling. In the canonical Wnt pathway, nuclear β-catenin acts as a transcriptional co-activator by binding to the TCF/LEF family of transcription factors.[7] By depleting cellular β-catenin, this compound prevents this interaction, leading to the downregulation of Wnt target genes critical for proliferation and survival.[4][8] Similarly, the degradation of Ras protein dampens the Ras-ERK signaling cascade, which in turn affects the expression of genes regulated by this pathway.[9][10]
Notably, this compound treatment does not appear to affect the mRNA levels of CTNNB1 (encoding β-catenin) or RAS genes, confirming its post-translational mechanism of action.[5]
Table 1: Summary of this compound Effects on Gene and Protein Expression
| Target Protein/Gene | Effect of this compound | Pathway | Consequence | Reference |
| β-catenin (protein) | Levels Decreased | Wnt/β-catenin | Inhibition of Wnt signaling, reduced cell proliferation | [5] |
| Ras (protein) | Levels Decreased | Ras-ERK | Inhibition of Ras-ERK signaling, apoptosis induction | [1][10] |
| p-ERK (protein) | Levels Decreased | Ras-ERK | Attenuation of downstream kinase activity | [6][11] |
| c-Myc (gene/protein) | Expression Decreased | Wnt/β-catenin Target | Reduced cell cycle progression and proliferation | [8] |
| Cyclin D1 (gene/protein) | Expression Decreased | Wnt/β-catenin Target | G1 cell cycle arrest | [8] |
| Survivin (gene/protein) | Expression Decreased | Wnt/β-catenin Target | Increased apoptosis | [8] |
| EGFR (protein) | Levels Decreased | Downstream of Wnt | Reduced growth factor signaling | [5] |
| PD-L1 (protein) | Levels Decreased | β-catenin/STT3 | Reduced glycosylation and stability, potential immune modulation | [3] |
Quantitative Efficacy Data
The potency of this compound has been quantified in various cellular and preclinical models. Its ability to inhibit Wnt/β-catenin signaling and suppress cancer cell growth is dose-dependent.
Table 2: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Wnt/β-catenin Reporter | HEK293 | IC₅₀ | 0.75 µM | [2] |
| Cell Growth Inhibition | SW480 (CRC) | GI₅₀ | 5.0 µM | [2] |
| Cell Growth Inhibition | LoVo (CRC) | GI₅₀ | 4.8 µM | [2] |
| Cell Growth Inhibition | DLD1 (CRC) | GI₅₀ | 4.5 µM | [2] |
| Cell Growth Inhibition | HCT15 (CRC) | GI₅₀ | 4.2 µM | [2] |
| PD-1/SHP-2 FRET Assay | CHO-K1 | IC₅₀ | 94 ± 4.2 µM | [3] |
Table 3: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Cancer Type | Mouse Model | Dosage | Outcome | Reference |
| Colorectal Cancer | D-MT Xenograft | 20 mg/kg | Tumor growth reduction | [2] |
| Colorectal Cancer | D-MT Xenograft | 25 mg/kg (i.p.) | ~70% reduction in tumor weight and volume | [1][4] |
| NSCLC | KrasLA2 Model | Not Specified | Inhibition of Kras-driven tumorigenesis | [10] |
Key Experimental Protocols
Protocol: Wnt/β-catenin Reporter (TOPflash) Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which is dependent on nuclear β-catenin.
-
Cell Seeding: Plate HEK293 cells containing the TOPflash reporter plasmid (HEK-TOP) into 24-well plates at a suitable density.
-
Cell Treatment: After 24 hours, replace the medium with either L-cell conditioned media (control) or Wnt3a-conditioned media to stimulate the Wnt pathway. Concurrently, treat cells with varying concentrations of this compound (e.g., 1, 5, 25 µM) or DMSO as a vehicle control.[8]
-
Incubation: Incubate the cells for 24 hours.
-
Cell Lysis: Wash cells with PBS and lyse them using a suitable luciferase lysis buffer.
-
Luciferase Measurement: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Normalization: Normalize luciferase activity to total protein concentration to account for differences in cell number.
Protocol: Western Blot for Protein Degradation
This protocol is used to visualize the this compound-induced reduction in β-catenin and Ras protein levels.
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., SW480, NCI-H460) in 6-well plates. Treat with desired concentrations of this compound (e.g., 25 µM) for 24 hours.[8]
-
Protein Stability (Optional): To confirm degradation, co-treat cells with this compound and a protein synthesis inhibitor like cycloheximide (B1669411) (50 µg/mL). Harvest cells at different time points (e.g., 0, 4, 8, 12 hours).[8]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against β-catenin, pan-Ras, p-ERK, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that modulates gene expression by inducing the degradation of two pivotal oncoproteins, β-catenin and Ras. Its mechanism of action makes it particularly suited for treating cancers driven by aberrant Wnt/β-catenin and Ras-ERK pathway activation. The downstream transcriptional repression of key targets like c-Myc and Cyclin D1 underlies its potent anti-proliferative and pro-apoptotic effects. Further research, including comprehensive transcriptomic analyses (e.g., RNA-seq), will provide a more complete picture of the gene expression networks affected by this compound and may identify novel biomarkers for patient stratification in future clinical investigations. The recent discovery of its effect on PD-L1 stability also opens new avenues for its potential role in immuno-oncology.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Destabilization of β-catenin and RAS by targeting the Wnt/β-catenin pathway as a potential treatment for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction between Wnt/β-catenin and RAS-ERK pathways and an anti-cancer strategy via degradations of β-catenin and RAS by targeting the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Wnt Signalling Pathway: A Tailored Target in Cancer [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Ras destabilizer this compound overcomes the resistance of EGFR tyrosine kinase inhibitor in KRAS-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
KYA1797K: A Novel Dual Inhibitor of Wnt/β-catenin and Ras Signaling for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
KYA1797K is a novel small molecule inhibitor demonstrating significant potential in preclinical cancer models. This compound uniquely targets and promotes the degradation of both β-catenin and Ras, two critical oncoproteins frequently dysregulated in various malignancies. By enhancing the formation of the β-catenin destruction complex, this compound effectively downregulates Wnt/β-catenin and Ras/ERK signaling pathways, leading to the suppression of cancer cell proliferation, growth, and metastatic potential. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, detailed experimental protocols, and the signaling pathways it modulates.
Introduction
The Wnt/β-catenin and Ras signaling pathways are fundamental regulators of cellular processes, including proliferation, differentiation, and survival. Aberrant activation of these pathways is a hallmark of numerous cancers, making them attractive targets for therapeutic intervention. This compound has emerged as a promising therapeutic agent due to its novel mechanism of action that involves the simultaneous inhibition of both pathways. This dual-targeting approach offers a potential strategy to overcome resistance mechanisms associated with single-pathway inhibitors. Preclinical studies have highlighted its efficacy in cancers with mutations in genes such as APC and KRAS, which are notoriously difficult to treat.[1]
Mechanism of Action
This compound exerts its anti-cancer effects by directly binding to the regulators of G-protein signaling (RGS) domain of axin.[1] This interaction stabilizes and enhances the formation of the β-catenin destruction complex, which also includes adenomatous polyposis coli (APC), glycogen (B147801) synthase kinase 3β (GSK3β), and β-transducin repeat-containing protein (β-TrCP).[2] The enhanced complex activity leads to the phosphorylation and subsequent ubiquitination and proteasomal degradation of both β-catenin and Ras proteins. This dual degradation of key oncogenic drivers distinguishes this compound from other Wnt pathway inhibitors.
Signaling Pathway Modulation
This compound selectively downregulates the Wnt/β-catenin and MAPK/ERK signaling pathways.[2] It does not significantly affect other cancer-related pathways like Notch and TGFβ.[2] The degradation of β-catenin prevents its nuclear translocation and transcription of target genes, while the degradation of Ras inhibits the downstream MAPK/ERK cascade.
Preclinical Efficacy
This compound has demonstrated significant anti-cancer activity in a range of preclinical models, particularly in colorectal cancer (CRC) and triple-negative breast cancer (TNBC).
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits the proliferation of CRC cell lines, including those with both APC and KRAS mutations.[2] It has been shown to degrade both β-catenin and Ras in a dose-dependent manner in SW480, LoVo, DLD1, and HCT15 cell lines.[1] Furthermore, this compound has been found to inhibit the proliferation and metastatic capability of TNBC cell lines and patient-derived cells.[3]
| Parameter | Value | Assay | Cell Lines | Reference |
| IC50 | 0.75 µM | TOPflash reporter assay | HEK293 | [2] |
| Cell Proliferation Inhibition | Significant at 25 µM | MTT Assay | HCT15, SW480 | [2] |
| Protein Degradation | Dose-dependent | Western Blot | SW480, LoVo, DLD1, HCT15 | [1] |
In Vivo Studies
In vivo studies using xenograft models have corroborated the in vitro findings. Intraperitoneal administration of this compound has been shown to significantly suppress tumor growth in mouse models of CRC and TNBC.[1][3]
| Animal Model | Dosage | Administration Route | Tumor Growth Inhibition | Key Findings | Reference |
| CRC Xenograft (D-MT cells) | 25 mg/kg | Intraperitoneal | ~70% reduction in tumor weight and volume | Reduced levels of β-catenin and Ras in tumors. | [1][2] |
| TNBC Patient-Derived Xenograft (PDX) | Not specified | Not specified | Significant inhibition of tumor growth | Reduced expression of β-catenin, pan-RAS, and EGFR. | [3] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
Cell Proliferation (MTT) Assay
This protocol is for assessing the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT15, SW480)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT reagent (0.25 mg/ml)
-
DMSO for formazan (B1609692) solubilization
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10³ cells/well and allow them to adhere for 24 hours.[2]
-
Treat the cells with various concentrations of this compound or DMSO as a control for 72 hours.[2]
-
Add MTT reagent to each well and incubate for 2 hours at 37°C.[2]
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 590 nm using a microplate reader.[2]
Western Blot Analysis
This protocol is for detecting the levels of β-catenin and Ras proteins in cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-β-catenin, anti-pan-Ras, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Xenograft Tumor Model
This protocol describes the establishment of a xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., D-MT CRC cells)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size.
-
Randomize mice into control and treatment groups.
-
Administer this compound (e.g., 25 mg/kg) or vehicle via intraperitoneal injection daily.[1]
-
Measure tumor volume with calipers regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Potential Off-Target Effects and Future Directions
Recent studies have suggested a potential off-target effect of this compound, indicating that it may also bind to PD-L1.[4] This finding opens up new avenues for investigation into its potential immunomodulatory properties and its use in combination with immune checkpoint inhibitors. Further research is needed to elucidate the clinical significance of this interaction. To date, there is no publicly available information on clinical trials specifically for this compound. The progression of this promising agent into clinical development will be crucial to determine its therapeutic potential in cancer patients.
Conclusion
This compound is a novel and potent dual inhibitor of the Wnt/β-catenin and Ras signaling pathways. Its unique mechanism of action, involving the targeted degradation of both β-catenin and Ras, has shown significant promise in preclinical models of cancers with high unmet medical needs, such as those with APC and KRAS mutations. The data presented in this guide underscore the potential of this compound as a valuable therapeutic candidate. Further investigation, particularly its progression into clinical trials, is warranted to fully assess its efficacy and safety in cancer patients.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
KYA1797K: A Technical Guide to its Binding Affinity with the Axin RGS Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of KYA1797K, a small molecule inhibitor targeting the Wnt/β-catenin signaling pathway. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.
Quantitative Binding and Activity Data
This compound has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway. Its primary mechanism of action involves direct binding to the Regulator of G-protein Signaling (RGS) domain of axin, a key scaffolding protein in the β-catenin destruction complex. This interaction enhances the degradation of both β-catenin and Ras.[1][2] While direct binding has been confirmed through nuclear magnetic resonance (NMR) titration studies, a precise dissociation constant (Kd) for the this compound-axin RGS domain interaction is not prominently reported in publicly available literature. However, the functional consequence of this binding is well-characterized by its inhibitory concentration.
A potential off-target interaction has been identified with Programmed Death-Ligand 1 (PD-L1), with a significantly weaker binding affinity compared to its functional potency in the Wnt pathway.
| Compound | Target/Assay | Parameter | Value | Reference |
| This compound | Wnt/β-catenin Pathway (TOPflash assay) | IC50 | 0.75 µM | [2][3] |
| This compound | PD-L1 | Kd | 59 ± 8 µM | [2] |
Signaling Pathway and Mechanism of Action
This compound functions by directly engaging the RGS domain of axin.[1][2] This binding event is thought to induce a conformational change in the β-catenin destruction complex, which is composed of axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α). This enhancement of the destruction complex's activity leads to the increased phosphorylation and subsequent ubiquitination and proteasomal degradation of β-catenin. Consequently, the translocation of β-catenin to the nucleus is inhibited, preventing the transcription of Wnt target genes. Additionally, this compound-induced activation of GSK3β also promotes the degradation of Ras, another key oncogenic protein.[1]
Experimental Protocols
NMR Titration for Binding Confirmation
Nuclear Magnetic Resonance (NMR) titration is utilized to confirm the direct binding of this compound to the axin RGS domain and to identify the amino acid residues involved in the interaction.
Protocol:
-
Protein Expression and Purification: The axin RGS domain (e.g., residues 74-220) is expressed in E. coli in 15N-labeled minimal media for isotopic labeling. The protein is then purified using affinity and size-exclusion chromatography.
-
NMR Sample Preparation: A solution of the 15N-labeled axin RGS domain is prepared in a suitable NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a final concentration of approximately 100-200 µM.
-
Ligand Preparation: A stock solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d6) to a high concentration.
-
NMR Data Acquisition: A series of 2D 1H-15N HSQC spectra are acquired for the protein sample alone and after sequential additions of the this compound stock solution at increasing molar ratios (e.g., 1:0, 1:1, 1:2, 1:4 protein to ligand).
-
Data Analysis: The spectra are processed and analyzed. Chemical shift perturbations (CSPs) of the protein's backbone amide signals upon addition of this compound are monitored. Significant CSPs for specific residues indicate their involvement in the binding interface.
TOPflash Reporter Assay for Wnt Pathway Activity
The TOPflash reporter assay is a luciferase-based method to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
Protocol:
-
Cell Culture and Seeding: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Cells are co-transfected with the TOPflash (containing TCF/LEF binding sites) or FOPflash (mutated binding sites, as a negative control) reporter plasmids and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing this compound at various concentrations. A vehicle control (DMSO) is also included. Wnt signaling can be stimulated using Wnt3a-conditioned medium.
-
Cell Lysis and Luciferase Assay: After a further 24-48 hours of incubation, cells are lysed. The firefly (TOP/FOPflash) and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The TOPflash activity is normalized to the Renilla luciferase activity. The ratio of TOPflash to FOPflash activity is then calculated to determine the specific Wnt/β-catenin signaling activity. The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., SW480, HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control cells.
In Vivo Xenograft Tumor Model
To assess the anti-tumor efficacy of this compound in a living organism, a xenograft mouse model is often employed.
Protocol:
-
Cell Preparation: A human colorectal cancer cell line (e.g., HCT116) is cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel.
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.
-
Compound Administration: this compound is administered to the treatment group, typically via intraperitoneal injection, at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry) to assess the levels of β-catenin, Ras, and other relevant biomarkers.
References
Methodological & Application
KYA1797K In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KYA1797K is a potent and selective small molecule inhibitor that targets the Wnt/β-catenin and Ras-ERK signaling pathways.[1][2][3] Its unique mechanism of action, which involves the destabilization and subsequent degradation of both β-catenin and Ras proteins, makes it a valuable tool for cancer research, particularly in the context of colorectal, pancreatic, and non-small cell lung cancers harboring mutations in genes like APC and KRAS.[2][4][5] This document provides detailed application notes and experimental protocols for the in vitro use of this compound.
Mechanism of Action
This compound directly binds to the regulator of G-protein signaling (RGS) domain of Axin, a key scaffolding protein in the β-catenin destruction complex.[4][6] This binding enhances the formation of the destruction complex, which also includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and β-transducin repeat-containing protein (β-TrCP).[1] The activated GSK3β within the complex then phosphorylates both β-catenin and Ras, marking them for ubiquitination and subsequent proteasomal degradation.[4] By promoting the degradation of these two critical oncoproteins, this compound effectively downregulates two major oncogenic signaling pathways.[1][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Interaction between Wnt/β-catenin and RAS-ERK pathways and an anti-cancer strategy via degradations of β-catenin and RAS by targeting the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Suppression of Wnt/β-catenin and RAS/ERK pathways provides a therapeutic strategy for gemcitabine-resistant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols for KYA1797K in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of KYA1797K, a potent inhibitor of the Wnt/β-catenin and Ras signaling pathways, in mouse xenograft models for cancer research. Detailed protocols for in vivo studies are provided to ensure reproducible and reliable results.
Mechanism of Action
This compound is a small molecule inhibitor that uniquely targets both β-catenin and Ras for degradation.[1][2][3] It functions by binding directly to axin, a key component of the β-catenin destruction complex.[2] This interaction enhances the formation of the destruction complex, leading to increased phosphorylation of both β-catenin and Ras by GSK3β and subsequent degradation by the ubiquitin-proteasome system.[2] By simultaneously targeting these two critical oncogenic pathways, this compound has demonstrated significant anti-tumor effects in various cancer models.[1][2][4][5]
A potential off-target effect of this compound involves its ability to bind to PD-L1, suggesting a possible role in immune checkpoint inhibition.[6] Further research has indicated that this compound can downregulate PD-L1 in colon cancer stem cells by inhibiting its glycosylation and stability.[6]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in targeting the Wnt/β-catenin and Ras signaling pathways.
Caption: this compound enhances the β-catenin destruction complex, leading to the degradation of both β-catenin and Ras.
In Vivo Efficacy in Mouse Xenograft Models
This compound has demonstrated significant anti-tumor activity in various mouse xenograft models. A summary of the key findings is presented in the table below.
| Cancer Type | Cell Line / Model | Dosage and Administration | Key Findings |
| Colorectal Cancer | D-MT (APC and KRAS mutations) | 25 mg/kg, intraperitoneal injection (i.p.) | Reduced tumor weight and volume by 70%.[1][2] |
| Colorectal Cancer | ApcMin/+/KRASG12DLA2 mouse model | 25 mg/kg | Significantly suppressed tumor growth and progression.[2] |
| Non-Small Cell Lung Cancer | KrasLA2 mouse model | Not specified | Effectively inhibited Kras-driven tumorigenesis.[4] |
| Triple-Negative Breast Cancer | Patient-Derived Xenograft (PDX) | Not specified | Inhibited tumor growth and reduced levels of β-catenin, pan-RAS, and EGFR.[5] |
| Gastric Cancer (FOLFOX-resistant) | Patient-Derived Xenograft (PDX) | 25 mg/mL, i.p. | Inhibited tumor growth when used alone or in combination with paclitaxel.[7] |
| Kidney Aging Model | D-galactose-treated mice | 10 mg/kg/day, i.p. for 4 weeks | Inhibited the β-catenin pathway and retarded age-related kidney fibrosis.[8] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
For in vivo studies, this compound can be prepared in various vehicles. Two common formulations are provided below.
Formulation 1: DMSO and Corn Oil
-
Prepare a stock solution of this compound in fresh DMSO (e.g., 7.2 mg/mL).
-
To prepare a 1 mL working solution, add 50 µL of the DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly until a homogenous suspension is achieved.
-
The mixed solution should be used immediately for optimal results.[1]
Formulation 2: DMSO, PEG300, Tween80, and ddH2O
-
Prepare a stock solution of this compound in fresh DMSO (e.g., 14.4 mg/mL).
-
To prepare a 1 mL working solution, add 50 µL of the clarified DMSO stock solution to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
The mixed solution should be used immediately for optimal results.[1]
Mouse Xenograft Tumor Model Protocol
This protocol outlines a general procedure for establishing and treating subcutaneous xenograft tumors in mice.
Caption: A typical workflow for a mouse xenograft study using this compound.
Detailed Steps:
-
Cell Culture: Culture the desired cancer cell line (e.g., colorectal cancer lines SW480, LoVo, DLD1, HCT15) under standard conditions.[1]
-
Cell Preparation: Harvest cells during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Xenograft Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor dimensions with calipers and calculate the tumor volume using the formula: (Length × Width²) / 2.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]
-
Drug Administration: Administer this compound (e.g., 25 mg/kg) or the vehicle control intraperitoneally on a predetermined schedule (e.g., daily).[1][2]
-
Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and process the tissue for further analysis, such as immunohistochemistry (IHC) or Western blotting, to assess the levels of β-catenin, Ras, and other relevant biomarkers.[5][7]
In Vitro Studies
For preliminary in vitro assessments, this compound has been shown to be effective in the micromolar range.
| Cell Lines | Concentration | Incubation Time | Assay |
| HCT15, SW480 | 25 µM | 72 h | Cell Proliferation (MTT assay)[1] |
| D-WT, D-MT | 25 µM | 72 h | Cell Proliferation (MTT assay)[1] |
| Various Cancer Cell Lines | 5-50 µM | Not specified | General in vitro studies[6] |
Note: The optimal dosage and treatment schedule for this compound may vary depending on the specific cancer model and experimental design. It is recommended to perform dose-response studies to determine the most effective and well-tolerated dose for your specific application. No abnormalities in the liver tissues of mice treated with 25 mg/kg this compound have been reported.[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule-induced simultaneous destabilization of β-catenin and RAS is an effective molecular strategy to suppress stemness of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Destabilization of β-catenin and RAS by targeting the Wnt/β-catenin pathway as a potential treatment for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]
Preparing KYA1797K Stock Solutions in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of KYA1797K stock solutions using dimethyl sulfoxide (B87167) (DMSO). This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway, making it a valuable tool in cancer research and drug development.[1][2][3][4]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation and experimental reproducibility.
| Property | Value | Reference |
| Chemical Name | (5Z)-5-[[5-(4-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-3-thiazolidinepropanoic acid, monopotassium salt | [1] |
| CAS Number | 1956356-56-1 | [1][2][5] |
| Molecular Formula | C₁₇H₁₁KN₂O₆S₂ | [1][5] |
| Molecular Weight | 442.5 g/mol | [1][2][5] |
| Appearance | A crystalline solid | [1] |
| Purity | ≥95% to ≥98% (varies by supplier) | [1][2][5] |
Solubility in DMSO
This compound exhibits good solubility in DMSO, although the reported values vary slightly between suppliers. It is recommended to use fresh, anhydrous DMSO to minimize the impact of moisture on solubility.[6]
| Supplier | Reported Solubility in DMSO |
| Cayman Chemical | 0.5 mg/mL |
| R&D Systems | Soluble to 5 mM |
| MedChemExpress | 6 mg/mL (13.56 mM); requires sonication |
| Selleck Chemicals | 29 mg/mL (65.53 mM) |
Note: Gentle warming and sonication may be required to achieve complete dissolution, especially at higher concentrations.[3][5]
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 442.5 g/mol x 1000 mg/g = 4.425 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out 4.425 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied until the solution is clear.
-
-
Aliquot and Store:
Storage and Stability:
-
Solid Powder: Store at -20°C for up to 3 years.[6]
-
DMSO Stock Solution:
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and its mechanism of action within the Wnt/β-catenin signaling pathway.
This compound functions by binding to the RGS domain of Axin, which promotes the formation of the β-catenin destruction complex.[1] This leads to the phosphorylation and subsequent degradation of both β-catenin and Ras.[1][3]
In Vitro Applications
This compound has been shown to be effective in various in vitro assays, typically at concentrations ranging from 1 µM to 25 µM.[7] It effectively inhibits the growth of colorectal cancer cells and overcomes resistance to EGFR tyrosine kinase inhibitors in KRAS-mutated non-small cell lung cancer.[2][7]
Example Experimental Protocol: Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., SW480, HCT15) in a 96-well plate at a density of 3 x 10³ cells/well.[6]
-
Cell Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.2, 1, 5, 25 µM) or a DMSO control for 72 hours.[4][6]
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.[6]
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 590 nm to determine cell viability.[6]
-
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.
-
Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
-
All procedures should be performed in a well-ventilated area or a chemical fume hood.
By following these guidelines and protocols, researchers can confidently prepare and utilize this compound stock solutions for their studies into Wnt/β-catenin signaling and its role in disease.
References
KYA1797K Protocol for Cell Culture Experiments: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
KYA1797K is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway, with a reported IC50 of 0.75 µM.[1][2][3] It functions by directly binding to the RGS (Regulator of G-protein Signaling) domain of axin, a key component of the β-catenin destruction complex.[2][3] This interaction enhances the formation of the destruction complex, promoting the phosphorylation and subsequent degradation of both β-catenin and Ras proteins via the ubiquitin-proteasome system.[1][2] Consequently, this compound effectively downregulates both the Wnt/β-catenin and MAPK/ERK signaling pathways, making it a valuable tool for studying cellular processes regulated by these pathways and a potential therapeutic agent for cancers with mutations in genes such as APC and KRAS.[2][4][5]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including recommended working concentrations, cell viability assays, and methods for analyzing its effects on target proteins.
Mechanism of Action
This compound's primary mechanism involves the stabilization of the β-catenin destruction complex, which consists of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1). By binding to axin, this compound enhances the recruitment and phosphorylation of β-catenin by GSK3β, marking it for ubiquitination and proteasomal degradation.[1][2] This action prevents the nuclear translocation of β-catenin and subsequent activation of TCF/LEF target genes. Simultaneously, this enhanced destruction complex activity also leads to the degradation of Ras proteins, thereby inhibiting the MAPK/ERK signaling cascade.[4][5]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (Wnt/β-catenin signaling) | 0.75 µM | HEK293 | [1][2][3] |
| GI50 (Cell Growth Inhibition) | 4.2 µM | HCT15 | [3] |
| 4.5 µM | DLD1 | [3] | |
| 4.8 µM | LoVo | [3] | |
| 5.0 µM | SW480 | [3] |
Recommended Working Concentrations for Cell Culture
| Cell Line Type | Cell Lines | Concentration Range | Incubation Time | Observed Effect | Reference |
| Colorectal Cancer | SW480, LoVo, DLD1, HCT15 | 5 - 25 µM | 24 - 72 hours | Inhibition of proliferation, degradation of β-catenin and Ras. | [2][4] |
| Gastric Cancer | NCI-N87, MKN74 | 5 - 25 µM | 24 hours | Reduction in β-catenin, pan-Ras, and p-ERK levels. | [4] |
| Human Kidney (non-cancer) | HKC-8 | 1 µM | 60 hours | Inhibition of β-catenin signaling. | [6] |
| Endometrial Stromal Cells | Primary | 25 µM | 24 hours | Modulation of TGFβ1-induced protein expression. | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO up to 29 mg/mL.[4] For a 10 mM stock solution, dissolve 4.43 mg of this compound (MW: 442.5 g/mol ) in 1 mL of fresh, anhydrous DMSO.
-
Warm gently if necessary to fully dissolve.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
Cell Culture and Treatment
Protocol:
-
Culture cells of interest in their recommended growth medium and conditions.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well or 10 cm dishes for protein analysis).
-
Allow cells to adhere and reach 60-70% confluency (typically 24 hours).
-
Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. The final DMSO concentration should be kept below 0.1% to minimize solvent toxicity. Prepare a vehicle control using the same concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.
Cell Viability (MTT) Assay
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well.[4][6]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[4][6]
-
Incubate for 1 hour at room temperature with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at 590 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis for β-catenin and Ras Degradation
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Ras, anti-p-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer. Scrape the cells and collect the lysate.[7][8]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8][9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[7][8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Immunoprecipitation (IP) to Analyze Protein-Protein Interactions
This protocol can be used to investigate the enhanced interaction between components of the destruction complex (e.g., Axin and GSK3β) upon this compound treatment.
Materials:
-
Treated cell lysates prepared in non-denaturing IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-Axin)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer or SDS sample buffer
Protocol:
-
Lysate Preparation: Prepare cell lysates from this compound-treated and control cells using a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 1-2 µg of the primary antibody (e.g., anti-Axin) or an isotype control IgG to the pre-cleared lysate.[10] Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add pre-washed Protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove unbound proteins.
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in SDS sample buffer and boiling for 5-10 minutes.
-
Analysis: Pellet the beads and analyze the supernatant by Western blotting using antibodies against the protein of interest and its potential binding partners (e.g., GSK3β, β-catenin).
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal in Western Blot | Ineffective antibody | Use a validated antibody at the recommended dilution. |
| Insufficient protein load | Increase the amount of protein loaded. | |
| Poor protein transfer | Confirm transfer efficiency with Ponceau S staining. | |
| High background in Western Blot | Insufficient blocking | Increase blocking time or try a different blocking agent (BSA or milk). |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Antibody concentration too high | Optimize primary and secondary antibody concentrations. | |
| Non-specific bands in IP | Insufficient pre-clearing or washing | Increase pre-clearing time and the number of wash steps. |
| Antibody cross-reactivity | Use a highly specific monoclonal antibody for IP. |
By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound to investigate the roles of the Wnt/β-catenin and Ras-ERK signaling pathways in their experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. protocols.io [protocols.io]
- 6. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Domains of Axin Involved in Protein–Protein Interactions, Wnt Pathway Inhibition, and Intracellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: KYA1797K Treatment of SW480 and DLD1 Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
KYA1797K is a novel small molecule inhibitor that potently and selectively targets the Wnt/β-catenin signaling pathway.[1][2] Its primary mechanism involves binding to the RGS domain of Axin, a key component of the β-catenin destruction complex.[1] This interaction promotes the formation and activation of the destruction complex (comprising Axin, APC, GSK3β, and β-TrCP), leading to the enhanced phosphorylation and subsequent proteasomal degradation of both β-catenin and Ras.[2] The colorectal adenocarcinoma cell lines SW480 and DLD1, which harbor mutations in both APC and KRAS, serve as excellent models for studying the dual inhibitory effects of this compound.[3] This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in these cell lines.
Mechanism of Action
In canonical Wnt/β-catenin signaling, the destruction complex targets β-catenin for phosphorylation by Glycogen Synthase Kinase 3β (GSK3β), marking it for ubiquitination and degradation.[4] In many colorectal cancers, mutations in components like APC disrupt this complex, leading to the accumulation of β-catenin, its translocation to the nucleus, and transcription of oncogenic target genes.[4][5]
This compound functions by directly binding to Axin, stabilizing the destruction complex and enhancing its activity.[1][3][6] This targeted action restores the degradation of β-catenin, effectively suppressing Wnt signaling.[2] Concurrently, the activated complex also promotes the phosphorylation and degradation of Ras, a critical oncogene frequently mutated in colorectal cancer.[1][2] This dual-targeting mechanism makes this compound a promising therapeutic agent for cancers with co-activated Wnt and Ras pathways.
References
- 1. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KYA 1797K | β-catenin | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Wnt/β-catenin signaling pathway in colorectal cancer: mechanism and intervention of traditional Chinese medicine and chemical compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of KYA1797K in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: KYA1797K is a small molecule inhibitor that targets the Wnt/β-catenin and Ras signaling pathways. It functions by binding to the regulator of G-protein signaling (RGS) domain of axin, which promotes the formation of the β-catenin destruction complex.[1][2] This leads to the activation of GSK3β and subsequent phosphorylation and degradation of both β-catenin and Ras proteins.[1][2][3] In vivo studies in various mouse models have demonstrated its potential in cancer therapy and in mitigating age-related pathologies.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo and in vitro studies of this compound.
Table 1: In Vivo Efficacy and Dosage of this compound in Mouse Models
| Mouse Model | Dosage & Administration Route | Treatment Duration | Key Findings |
| Xenograft (D-MT colorectal cancer cells) | 20 mg/kg or 25 mg/kg, Intraperitoneal (i.p.) | 28 days | Reduced tumor weight and volume by approximately 70%.[2][3][4][5] Decreased levels of β-catenin and Ras proteins in tumor tissues.[3][4] |
| ApcMin/+/KrasG12D LA2 Intestinal Tumor Model | 25 mg/kg, i.p., 4 days/week | 7 weeks | Significantly suppressed tumor growth and progression.[3][5] |
| KrasLA2 Non-Small Cell Lung Cancer Model | Not specified | Not specified | Effectively inhibited Kras-driven tumorigenesis by suppressing the Ras-ERK pathway.[6] |
| D-galactose-induced Accelerated Aging Model | 10 mg/kg/day, i.p. | 4 weeks | Inhibited β-catenin signaling, preserved mitochondrial homeostasis, and repressed cellular senescence in the kidney.[7] |
| FOLFOX-resistant Patient-Derived Xenograft (PDX) | 25 mg/kg, i.p. | 30 days | Suppressed the stemness of colorectal cancer stem cells and inhibited tumor growth.[8] |
Table 2: In Vitro Activity of this compound
| Assay Type | Cell Line/System | IC50 / KD Value | Notes |
| Wnt/β-catenin Signaling (TOPflash) | HEK293 | 0.75 µM | This compound is a potent and selective inhibitor of the Wnt/β-catenin pathway.[1][2][4][9] |
| Cell Growth Inhibition (GI50) | SW480, LoVo, DLD1, HCT15 | 4.2 - 5 µM | Demonstrates cytostatic effects in various colorectal cancer cell lines.[2] |
| PD-1/PD-L1 Checkpoint Inhibition | Recombinant human PD-L1 | KD = 59 ± 8 μM | This compound binds modestly to PD-L1, suggesting a potential secondary mechanism of action as an immune checkpoint modulator.[9] |
| PD-1/PD-L1 FRET Assay | CHO cells expressing PD-1/SHP-2 | IC50 = 94 ± 4.2 μM | The compound weakly interferes with the PD-1/PD-L1 interaction in a cellular context.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes two common formulations for solubilizing this compound for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Corn oil, sterile
-
PEG300
-
Tween80
-
Sterile water for injection (ddH₂O)
-
Sterile microcentrifuge tubes and syringes
Formulation A: DMSO and Corn Oil[4]
-
Prepare a stock solution of this compound in DMSO. For example, create a 7.2 mg/mL stock solution. Ensure the powder is completely dissolved.
-
For a 1 mL final working solution, add 50 µL of the 7.2 mg/mL DMSO stock solution to 950 µL of sterile corn oil.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
Use the mixed solution immediately for injection.
Formulation B: PEG300, Tween80, and Water[4]
-
Prepare a stock solution of this compound in DMSO. For example, create a 14.4 mg/mL stock solution.
-
To prepare a 1 mL working solution, add 50 µL of the 14.4 mg/mL DMSO stock to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
Mix thoroughly. The solution should be used immediately.
Protocol 2: Colorectal Cancer Xenograft Mouse Model
This protocol details the procedure for evaluating the anti-tumor efficacy of this compound in a xenograft model using colorectal cancer cells.
Materials and Animals:
-
Nude mice (e.g., BALB/c nude)
-
D-MT colorectal cancer cells (harboring APC and KRAS mutations)
-
Matrigel
-
This compound formulation (from Protocol 1)
-
Vehicle control (e.g., the same solvent mixture without this compound)
-
Calipers for tumor measurement
Procedure:
-
Culture D-MT cells to the desired number.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups (n=5-8 mice per group).
-
Administer this compound (e.g., 20 or 25 mg/kg) or vehicle via intraperitoneal injection daily for 28 days.[5]
-
Measure tumor volume using calipers every 4 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.[5]
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissues can be processed for further analysis, such as immunoblotting or immunohistochemistry, to assess the levels of β-catenin and Ras.
Protocol 3: Accelerated Aging Mouse Model
This protocol describes the induction of an accelerated aging phenotype in mice and treatment with this compound to assess its protective effects on the kidney.
Materials and Animals:
-
C57BL/6 mice (male, 2 months old)
-
D-galactose (D-gal)
-
This compound formulation (from Protocol 1)
-
Surgical tools for unilateral nephrectomy
Procedure:
-
Perform a unilateral nephrectomy (UNX) on all mice to increase the physiological stress on the remaining kidney.[7]
-
Allow the mice to recover for one week.
-
Induce accelerated aging by administering subcutaneous injections of D-galactose at 150 mg/kg/day for 6 weeks.[7]
-
After two weeks of D-gal injections, begin the this compound treatment.
-
Administer this compound (10 mg/kg/day) or a vehicle control via intraperitoneal injection for the remaining 4 weeks of the study.[7]
-
At the end of the 6-week period, euthanize the mice and harvest the kidneys.
-
Kidney tissues can be used for Western blot analysis (to measure active β-catenin), immunofluorescence staining, and histological analysis to assess fibrosis and cellular senescence.[7]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced degradation of β-catenin and Ras.
Experimental Workflow for Xenograft Model
Caption: Workflow for evaluating this compound efficacy in a mouse xenograft model.
References
- 1. KYA 1797K | β-catenin | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KYA1797K in KRAS-Mutated Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) accounts for the majority of lung cancer cases, with approximately 20-30% harboring mutations in the KRAS oncogene.[1][2][3] These mutations are associated with resistance to standard therapies, including epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), presenting a significant clinical challenge.[1][2] KYA1797K is a novel small molecule inhibitor that offers a unique therapeutic strategy by simultaneously targeting two critical signaling pathways: Wnt/β-catenin and Ras-ERK.[1][2] It has demonstrated efficacy in preclinical models of KRAS-mutated cancers, including NSCLC, by inducing the degradation of both β-catenin and Ras proteins.[1]
Mechanism of Action
This compound functions as a potent and selective Wnt/β-catenin signaling inhibitor.[4][5] Its mechanism involves direct binding to the regulators of G-protein signaling (RGS) domain of Axin, a key scaffolding protein in the β-catenin destruction complex.[4][6] This interaction enhances the formation and stability of the destruction complex (comprising Axin, APC, GSK3β, and CK1), leading to the activation of Glycogen Synthase Kinase 3β (GSK3β).[4][7]
Activated GSK3β phosphorylates both β-catenin (at Ser33/Ser37/Thr41) and KRAS (at Thr144/Thr148), flagging them for ubiquitination and subsequent proteasomal degradation.[4] By promoting the degradation of both proteins, this compound effectively downregulates the Wnt/β-catenin and Ras-ERK signaling pathways, which are often co-activated in KRAS-mutated cancers.[1][5] This dual-targeting approach allows this compound to suppress cell growth and induce apoptosis in cancer cells that are resistant to single-pathway inhibitors.[1][2]
Data Presentation
In Vitro Activity
| Parameter | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference(s) |
| IC50 (Wnt Signaling) | HEK293 (TOPflash) | Embryonic Kidney | 0.75 | [4][5][6] |
| GI50 (Cell Growth) | HCT15 | Colorectal | 4.2 | [6][8] |
| GI50 (Cell Growth) | DLD1 | Colorectal | 4.5 | [6][8] |
| GI50 (Cell Growth) | LoVo | Colorectal | 4.8 | [6][8] |
| GI50 (Cell Growth) | SW480 | Colorectal | 5.0 | [6][8] |
Note: Effective concentrations for in vitro assays, such as immunoblotting and reporter assays, typically range from 5 to 25 µM.[9][10]
In Vivo Efficacy
| Animal Model | Cancer Type | Dose & Administration | Outcome | Reference(s) |
| D-MT Xenograft Mice | Colorectal | 25 mg/kg, i.p. | 70% reduction in tumor weight and volume | [4][5] |
| D-MT Xenograft Mice | Colorectal | 20 mg/kg, i.p. | Reduced tumor growth | [6] |
| KrasLA2 Mouse Model | Lung | Not specified | Inhibited Kras-driven tumorigenesis | [1][2] |
| TNBC PDX Model | Breast (TNBC) | Not specified | Suppressed tumor growth | [11] |
Experimental Protocols
Cell Culture and Treatment
-
Culture KRAS-mutated NSCLC cell lines (e.g., NCI-H460, A549) or other relevant cell lines in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a stock solution of this compound in DMSO (e.g., 10-25 mM). Store at -80°C for long-term use.[4]
-
For experiments, dilute the stock solution in culture media to the desired final concentration (e.g., 1, 5, 25 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced effects.
-
Treat cells for the desired time period (e.g., 24 hours for signaling studies, 48-96 hours for proliferation assays).
Cell Viability (MTT) Assay
This protocol is adapted from methodologies used in studies with this compound.[5][8]
-
Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Replace the media with fresh media containing various concentrations of this compound or a DMSO vehicle control.
-
Incubate for 4 days.[8]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the results to the DMSO control to determine the relative cell viability and calculate the GI50 value.
Immunoblotting (Western Blot)
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat with this compound (e.g., 5 or 25 µM) or DMSO for 24 hours.[5]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
β-catenin
-
pan-Ras
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-actin (as loading controls)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Wnt/β-catenin (TOPflash) Reporter Assay
This protocol is based on the standard assay used to determine the IC50 of this compound.[5][12]
-
Co-transfect HEK293 cells with the TOPflash (Tcf/Lef reporter) and a Renilla luciferase control plasmid.
-
After 24 hours, re-seed cells into a 24-well plate.
-
Treat the cells with Wnt3a-conditioned media (to activate the pathway) in the presence of varying concentrations of this compound (e.g., 0.2 to 25 µM) for 24 hours.[4]
-
Lyse the cells and measure Firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System.
-
Normalize the TOPflash activity to the Renilla control.
-
Calculate the IC50 value based on the dose-response curve.
In Vivo Xenograft Study
This protocol is a general guideline based on published studies.[4][5][6] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Implant KRAS-mutated NSCLC cells (e.g., 1-5 x 10⁶ cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Prepare this compound for injection. A formulation may consist of DMSO, Tween 80, and saline. Note: The exact formulation should be optimized for solubility and stability.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 10-25 mg/kg daily.[4][5][13]
-
Monitor tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days.
-
After the study period (e.g., 21-28 days), euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., immunoblotting, IHC).
Application Notes
-
Overcoming TKI Resistance: this compound is a valuable tool for studying mechanisms of resistance to EGFR TKIs in KRAS-mutated NSCLC.[1][2] It can be used to explore the effects of simultaneously inhibiting the Wnt and Ras pathways in cell lines and animal models that do not respond to drugs like erlotinib (B232) or gefitinib.[2]
-
Investigating Pathway Crosstalk: The dual-specificity of this compound makes it an ideal probe for investigating the cooperative interplay between Wnt/β-catenin and Ras-ERK signaling in lung tumorigenesis.
-
Combination Therapy Studies: this compound can be tested in combination with other therapeutic agents (e.g., chemotherapy, immunotherapy) to identify potential synergistic effects in KRAS-mutated lung cancer models. Recent findings suggest this compound may also function as a weak modulator of the PD-1/PD-L1 checkpoint, which could be explored further.[9]
-
Cancer Stem Cell (CSC) Research: The Wnt/β-catenin pathway is critical for maintaining cancer stem cell populations. This compound has been shown to suppress stemness in colorectal cancer models and can be used to investigate similar effects in lung CSCs.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. A Ras destabilizer this compound overcomes the resistance of EGFR tyrosine kinase inhibitor in KRAS-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Untangling the KRAS mutated lung cancer subsets and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. KYA 1797K | β-catenin | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Destabilization of β-catenin and RAS by targeting the Wnt/β-catenin pathway as a potential treatment for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule-induced simultaneous destabilization of β-catenin and RAS is an effective molecular strategy to suppress stemness of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of KYA1797K in Kidney Aging Studies: A Comprehensive Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of KYA1797K, a novel small-molecule inhibitor of Wnt/β-catenin signaling, in the study of kidney aging.
This compound has emerged as a promising compound for mitigating the detrimental effects of aging on the kidney. It operates by destabilizing β-catenin, a key protein in the Wnt signaling pathway, which is often aberrantly activated in aged kidneys and contributes to cellular senescence, mitochondrial dysfunction, and fibrosis.[1][2] this compound facilitates the degradation of β-catenin by enhancing the formation of the β-catenin destruction complex through direct binding to axin.[3][4][5] This action effectively downregulates the Wnt/β-catenin and subsequently the Ras signaling pathways.[3]
Studies have demonstrated that this compound is superior to other β-catenin inhibitors, such as ICG-001, in protecting against the hallmarks of kidney aging.[1][2] In an accelerated mouse model of kidney aging, this compound treatment has been shown to preserve mitochondrial homeostasis, reduce cellular senescence, and attenuate renal fibrosis.[1][2] These protective effects are also observed in in vitro studies using human proximal renal tubular cells.[1][2]
Mechanism of Action of this compound in Kidney Aging
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of this compound on markers of kidney aging.
In Vivo Effects of this compound in an Accelerated Kidney Aging Mouse Model
| Marker Type | Protein/Marker | Control | D-galactose (Aging Model) | D-galactose + ICG-001 | D-galactose + this compound | Reference |
| β-catenin Signaling | Active β-catenin | Baseline | Upregulated | Inhibited | Significantly Inhibited | [1] |
| Total β-catenin | Baseline | Upregulated | Inhibited | Significantly Inhibited | [1] | |
| Renal Fibrosis | Klotho | Baseline | Downregulated | Restored | Significantly Restored | [1][6] |
| Fibronectin | Baseline | Upregulated | Downregulated | Significantly Downregulated | [1][6] | |
| α-SMA | Baseline | Upregulated | Downregulated | Significantly Downregulated | [1][6] | |
| Cellular Senescence | P16INK4A | Baseline | Upregulated | Downregulated | Significantly Downregulated | [1] |
| γH2AX | Baseline | Upregulated | Downregulated | Significantly Downregulated | [1] | |
| P19ARF | Baseline | Upregulated | Downregulated | Significantly Downregulated | [1] | |
| Mitochondrial Homeostasis | PGC-1α | Baseline | Downregulated | Restored | Significantly Restored | [1] |
| TOMM20 | Baseline | Downregulated | Restored | Significantly Restored | [1] |
In Vitro Effects of this compound on Human Proximal Renal Tubular Cells (HKC-8)
| Marker Type | Protein/Marker | Control | D-galactose | D-galactose + ICG-001 (1 µM) | D-galactose + this compound (1 µM) | Reference |
| β-catenin Signaling | Active β-catenin | Baseline | Upregulated | Inhibited | Significantly Inhibited | [1] |
| Total β-catenin | Baseline | Upregulated | Inhibited | Significantly Inhibited | [1] | |
| Fibrotic Changes | Fibronectin | Baseline | Upregulated | Downregulated | Significantly Downregulated | [1] |
| α-SMA | Baseline | Upregulated | Downregulated | Significantly Downregulated | [1] | |
| Mitochondrial Function | PGC-1α | Baseline | Downregulated | Restored | Significantly Restored | [1] |
| TOMM20 | Baseline | Downregulated | Restored | Significantly Restored | [1] | |
| TFAM | Baseline | Downregulated | Restored | Significantly Restored | [1] |
Experimental Workflow
Caption: Experimental workflow for in vivo and in vitro studies of this compound.
Experimental Protocols
In Vivo Accelerated Aging Mouse Model
-
Animal Model : Two-month-old male C57BL/6 mice undergo unilateral nephrectomy.[1][2]
-
Induction of Aging : One week post-surgery, mice receive subcutaneous injections of D-galactose (150 mg/kg/day) for 6 weeks to induce accelerated aging.[1]
-
Treatment : After two weeks of D-galactose injections, mice are randomly assigned to treatment groups and receive daily intraperitoneal injections for 4 weeks with either:
-
Tissue Collection : At the end of the treatment period, mice are sacrificed, and kidney tissues are collected for analysis.
In Vitro Cell Culture and Treatment
-
Cell Line : Human proximal renal tubular cells (HKC-8) are used.[1]
-
Cell Culture : Cells are cultured under standard conditions.
-
Treatment :
Western Blot Analysis
-
Protein Extraction : Kidney tissue or HKC-8 cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE : Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Transfer : Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : The membrane is incubated with primary antibodies against target proteins (e.g., active β-catenin, total β-catenin, Klotho, fibronectin, α-SMA, P16INK4A, γH2AX, P19ARF, PGC-1α, TOMM20, TFAM) overnight at 4°C.
-
Secondary Antibody Incubation : The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunohistochemistry (IHC)
-
Tissue Preparation : Paraffin-embedded kidney sections (4 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval : Antigen retrieval is performed by heating the slides in a citrate (B86180) buffer (pH 6.0).
-
Blocking : Endogenous peroxidase activity is blocked with 3% H2O2, and non-specific binding is blocked with serum.
-
Primary Antibody Incubation : Sections are incubated with primary antibodies (e.g., fibronectin, P16INK4A, PGC-1α) overnight at 4°C.
-
Secondary Antibody and Detection : Sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. The signal is developed using a DAB substrate kit.
-
Counterstaining : Sections are counterstained with hematoxylin.
-
Imaging : Slides are imaged using a light microscope.
Sirius Red Staining
-
Tissue Preparation : Deparaffinize and rehydrate paraffin-embedded kidney sections.
-
Staining : Immerse slides in Picro-Sirius Red solution for 1 hour.
-
Washing : Wash slides in two changes of acidified water.
-
Dehydration and Mounting : Dehydrate the sections through graded ethanol (B145695) series, clear in xylene, and mount with a resinous medium.
-
Imaging : Collagen fibers are visualized as red under a light microscope.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Fixation : Kidney cryosections or cultured HKC-8 cells are fixed with a formaldehyde/glutaraldehyde solution.
-
Washing : Wash with PBS.
-
Staining : Incubate with the SA-β-gal staining solution (containing X-gal at pH 6.0) at 37°C overnight in a non-CO2 incubator.
-
Imaging : Senescent cells are identified by the presence of a blue precipitate when viewed under a light microscope.
MitoTracker Staining
-
Cell Preparation : Live HKC-8 cells are grown on coverslips.
-
Staining : Incubate cells with MitoTracker Red CMXRos (100-500 nM) in pre-warmed culture medium for 15-30 minutes at 37°C.
-
Washing : Wash cells with fresh pre-warmed medium.
-
Imaging : Mitochondrial mass is visualized using a fluorescence microscope.
Immunofluorescence (IF)
-
Tissue Preparation : Deparaffinize and rehydrate paraffin-embedded kidney sections.
-
Antigen Retrieval : Perform heat-induced antigen retrieval in a citrate buffer.
-
Permeabilization and Blocking : Permeabilize the sections with Triton X-100 and block with serum.
-
Primary Antibody Incubation : Incubate with the primary antibody (e.g., active-β-catenin, TOMM20) overnight at 4°C.
-
Secondary Antibody Incubation : Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining : Mount with a mounting medium containing DAPI to stain the nuclei.
-
Imaging : Visualize the staining using a fluorescence or confocal microscope.
References
- 1. 2.13. Immunofluorescence Staining of the Kidney Sections [bio-protocol.org]
- 2. Immunofluorescence staining of kidney sections to monitor ischemia-induced damage [protocols.io]
- 3. Immunofluorescence on Fresh Frozen Kidney Tissue - Validation of Antibodies [protocols.io]
- 4. U Michigan - Sirius Red staining [protocols.io]
- 5. telomer.com.tr [telomer.com.tr]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: KYA1797K in Patient-Derived Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of KYA1797K, a potent dual inhibitor of the Wnt/β-catenin and Ras signaling pathways, in patient-derived organoid (PDO) cultures. The protocols outlined below are intended for researchers investigating novel therapeutic strategies for cancers with aberrant Wnt and Ras signaling, particularly colorectal cancer (CRC).
Introduction
Patient-derived organoids are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of an individual patient's tumor.[1][2] This technology provides a powerful platform for preclinical drug screening and personalized medicine.[3][4] this compound is a small molecule that has been shown to effectively suppress the growth of cancer cells by promoting the degradation of both β-catenin and Ras.[5][6] This dual-targeting mechanism makes it a promising candidate for treating cancers with mutations in both the APC and KRAS genes, which are common in colorectal cancer.[5][7]
Mechanism of Action
This compound directly binds to the regulator of G-protein signaling (RGS) domain of axin, a key component of the β-catenin destruction complex.[5][8] This binding enhances the formation of the destruction complex, leading to the activation of GSK3β.[8][9] Activated GSK3β then phosphorylates both β-catenin and Ras, marking them for ubiquitination and subsequent proteasomal degradation.[6][9] By destabilizing these two critical oncoproteins, this compound effectively inhibits two major signaling pathways implicated in cancer progression.[5][10]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/Model | Value | Reference |
| IC50 | HEK293 cells (TOPflash assay) | 0.75 µM | [9][10] |
| Concentration for effect | NCI-N87, MKN74 cells | 5 or 25 µM (24h) | [10] |
| Concentration for effect | NCI-H1650 cells | 25 µM (0-24h) | [10] |
| Concentration for effect | HCT15, SW480 cells | 25 µM (72h) | [10] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Dosage | Outcome | Reference |
| Tumor Reduction | D-MT cell line xenograft | 25 mg/kg (i.p.) | ~70% reduction in tumor weight and volume | [6][10] |
| Tumor Reduction | ApcMin/+/KRASG12DLA2 mouse model | 25 mg/kg | Significant suppression of tumor growth | [6] |
Table 3: Effects of this compound on Colorectal Cancer Organoids
| Parameter | Organoid Model | Treatment | Observation | Reference |
| Growth Inhibition | ApcMin/+/KrasG12DLA2 mouse tumor organoids | This compound | Inhibition of organoid growth | [7] |
| Morphological Changes | ApcMin/+/KrasG12DLA2 mouse tumor organoids | This compound | Transformation of benign tumor structures into normal-like structures | [7][11] |
| Viability | ApcMin/+/KrasG12DLA2 mouse tumor organoids | This compound | Reduced cell viability | [11] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound enhances the formation of the β-catenin destruction complex.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Patient-derived tumor organoids: A preclinical platform for personalized cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-Derived Organoids as a Model for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting mutant RAS in patient-derived colorectal cancer organoids by combinatorial drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β‐Catenin‐RAS interaction serves as a molecular switch for RAS degradation via GSK3β | EMBO Reports [link.springer.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KYA 1797K | β-catenin | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Western Blot Analysis of KYA1797K Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KYA1797K is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway implicated in embryonic development and tumorigenesis.[1] Dysregulation of this pathway is a hallmark of various cancers, particularly colorectal cancer.[2] this compound exerts its effects by directly binding to the RGS (Regulator of G-protein Signaling) domain of Axin, a key scaffolding protein in the β-catenin destruction complex.[1][3] This interaction enhances the formation and stability of the destruction complex, which also includes Glycogen Synthase Kinase 3β (GSK3β), Adenomatous Polyposis Coli (APC), and β-transducin repeat-containing protein (β-TrCP).[1] The assembled complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[1][4] Consequently, this compound treatment leads to a significant reduction in the cellular levels of both β-catenin and Ras proteins, thereby inhibiting the proliferation of cancer cells.[2][5]
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of this compound treatment, with a focus on the key proteins within the Wnt/β-catenin signaling cascade.
Data Presentation
The following table summarizes the expected dose-dependent effects of this compound on target protein expression levels as observed through Western blot analysis. The data is compiled from multiple studies on various cancer cell lines.
| Target Protein | This compound Concentration | Treatment Duration | Expected Outcome |
| Total β-catenin | 1 µM - 25 µM | 24 - 72 hours | Dose-dependent decrease |
| Phospho-β-catenin (Ser33/37/Thr41) | 1 µM - 25 µM | 24 - 72 hours | Transient increase followed by a decrease in total levels |
| Total Ras | 1 µM - 25 µM | 24 - 72 hours | Dose-dependent decrease |
| Axin | 1 µM - 25 µM | 24 - 72 hours | Generally stable |
| GSK3β | 1 µM - 25 µM | 24 - 72 hours | Generally stable |
| Active β-catenin | 1 µM | 60 hours | Significant decrease |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound and the subsequent analytical workflow, the following diagrams are provided.
Caption: Mechanism of this compound action on the β-catenin destruction complex.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate colorectal cancer cells (e.g., SW480, DLD1, HCT15) or other appropriate cell lines in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Western Blot Protocol
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Based on the protein quantification, dilute the lysates with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) from each sample into the wells of a 4-12% gradient or a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel in 1x running buffer at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure proper orientation of the gel and membrane in the transfer apparatus.
-
Perform the transfer at 100V for 1-2 hours or at 25V overnight at 4°C.
-
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in the blocking buffer at the recommended concentrations. Suggested primary antibodies include:
-
Rabbit anti-β-catenin
-
Rabbit anti-phospho-β-catenin (Ser33/37/Thr41)
-
Rabbit anti-Ras
-
Mouse anti-Axin1
-
Rabbit anti-GSK3β
-
Mouse anti-β-actin or anti-GAPDH (as a loading control)
-
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the loading control (β-actin or GAPDH) for each sample.
-
Compare the normalized protein levels in the this compound-treated samples to the vehicle-treated control to determine the effect of the compound.
-
References
- 1. KYA 1797K | β-catenin | Tocris Bioscience [tocris.com]
- 2. Interaction between Wnt/β-catenin and RAS-ERK pathways and an anti-cancer strategy via degradations of β-catenin and RAS by targeting the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: Measuring Cell Viability in Response to KYA1797K Treatment
Introduction
KYA1797K is a potent and selective small-molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] It functions by targeting the regulators of G-protein signaling (RGS) domain of axin, a key scaffold protein in the β-catenin destruction complex.[1][3][4] By binding to axin, this compound enhances the formation of the destruction complex, which includes Axin, Glycogen Synthase Kinase 3β (GSK3β), and β-transducin repeat-containing protein (β-TrCP).[2][5] This leads to the phosphorylation and subsequent proteasomal degradation of both β-catenin and Ras, making it an effective inhibitor of cancer cell proliferation, particularly in colorectal cancers (CRC) and other types with mutations in APC and KRAS.[1][6][7] These notes provide a comprehensive protocol for assessing the effect of this compound on cancer cell viability using a standard MTT assay.
Mechanism of Action
This compound uniquely destabilizes both β-catenin and Ras.[6] It directly binds to axin, modulating the conformation of the β-catenin destruction complex to increase its activity.[5] This enhanced activity leads to the GSK3β-mediated phosphorylation of β-catenin (at S33/S37/T41) and K-Ras (at T144/T148), marking them for ubiquitination and degradation.[1][2] Consequently, this compound selectively downregulates the Wnt/β-catenin and MAPK/ERK signaling pathways, suppressing cancer cell growth and colony formation.[5]
Quantitative Data: In Vitro Efficacy of this compound
The inhibitory effects of this compound have been quantified across various cancer cell lines. The data below summarizes its potency, typically measured as the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).
| Cell Line | Cancer Type | Assay Type | IC50 / GI50 (µM) | Reference |
| HEK293 | Embryonic Kidney | TOPflash Reporter Assay | 0.75 | [3][5] |
| SW480 | Colorectal Cancer | Growth Inhibition | 5.0 | [3] |
| LoVo | Colorectal Cancer | Growth Inhibition | 4.8 | [3] |
| DLD1 | Colorectal Cancer | Growth Inhibition | 4.5 | [3] |
| HCT15 | Colorectal Cancer | Growth Inhibition | 4.2 | [3] |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol details the steps to measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method dependent on the metabolic activity of living cells.[8][9]
Materials
-
This compound (store at -20°C)[1]
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS, sterile-filtered and protected from light)[9]
-
96-well flat-bottom cell culture plates
-
Cancer cell line of interest (e.g., SW480, HCT15)[5]
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)[5]
Procedure
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a density of 3,000 to 5,000 cells per well in 100 µL of complete medium.[5]
-
Note: Optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the experiment.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM).[1] The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[5]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[5][8]
-
Visually confirm the formation of purple precipitate in the vehicle control wells.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Place the plate on an orbital shaker for 15 minutes at room temperature, ensuring the crystals are fully dissolved and the color is uniform.[8][9]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % Viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KYA 1797K | β-catenin | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Destabilization of β-catenin and RAS by targeting the Wnt/β-catenin pathway as a potential treatment for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Ras destabilizer this compound overcomes the resistance of EGFR tyrosine kinase inhibitor in KRAS-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
KYA1797K: Application Notes for Intraperitoneal Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
KYA1797K is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway with a reported IC₅₀ of 0.75 µM.[1][2][3] It functions by directly binding to the regulator of G-protein signaling (RGS) domain of axin, a key component of the β-catenin destruction complex.[2][3] This interaction enhances the formation of the destruction complex, leading to increased activation of GSK3β. Activated GSK3β then phosphorylates both β-catenin and K-Ras, targeting them for ubiquitination and subsequent proteasomal degradation.[2][3] This dual-targeting mechanism makes this compound an effective agent for suppressing the growth of cancers with mutations in both APC and KRAS, such as certain colorectal cancers.[3]
Mechanism of Action Signaling Pathway
The following diagram illustrates the molecular mechanism of this compound in modulating the Wnt/β-catenin and Ras signaling pathways.
References
Application Notes and Protocols: Selecting an Appropriate Negative Control for KYA1797K Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: KYA1797K is a potent and selective small-molecule inhibitor of the Wnt/β-catenin signaling pathway, with a reported IC50 of 0.75 µM in a TOPflash reporter assay.[1][2][3] Its mechanism of action involves binding directly to the regulators of G-protein signaling (RGS) domain of axin.[2][4] This interaction promotes the assembly of the β-catenin destruction complex, leading to GSK3β-mediated phosphorylation and subsequent proteasomal degradation of both β-catenin and Ras.[2][3][5] Given its dual action on these critical oncogenic pathways, this compound is a valuable tool for cancer research, particularly in colorectal and triple-negative breast cancers.[1][6]
The use of appropriate negative controls is paramount to ensure that the observed cellular and molecular effects are specifically due to the inhibition of the intended target by this compound and not due to off-target effects or artifacts related to the compound's chemical scaffold or solvent.
Recommended Negative Control Strategy
An ideal negative control for a small-molecule inhibitor is a close chemical analog that is inactive against the intended target but shares similar physical properties and any potential off-target liabilities.[7][8] As of the current literature, a validated, commercially available inactive analog of this compound has not been described. Therefore, a multi-faceted approach to controls is recommended.
1. Vehicle Control (Primary Negative Control): The most crucial and universally applied negative control is the vehicle in which this compound is dissolved. This compound is typically dissolved in Dimethyl Sulfoxide (DMSO).[1] Therefore, all experiments must include a condition where cells or animals are treated with the same final concentration of DMSO as the this compound-treated groups. This accounts for any effects of the solvent on the experimental system.
2. Structurally Unrelated Wnt/β-catenin Pathway Inhibitors: To confirm that the observed phenotype is a consequence of Wnt/β-catenin pathway inhibition, other well-characterized inhibitors with different mechanisms of action can be used as pathway-specific positive controls for the expected phenotype. These are not negative controls for this compound itself but help validate the biological consequences of pathway inhibition. Examples include:
-
XAV939: A tankyrase inhibitor that stabilizes Axin, promoting β-catenin destruction.
-
ICG-001: An inhibitor that disrupts the interaction between β-catenin and its transcriptional co-activator, CBP.[9]
It is important to note that a recent study has identified this compound as a weak binder of PD-L1, suggesting a potential off-target effect.[10][11] A specific inactive analog, if it were available, would be invaluable in distinguishing the Wnt/β-catenin-mediated effects from any potential PD-L1-mediated effects. In the absence of such a tool, careful experimental design and interpretation are critical.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and highlights the mechanism of action of this compound.
Experimental Protocols
Here are detailed protocols for key experiments to assess the activity of this compound, incorporating the appropriate negative control.
TOPflash/FOPflash Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the β-catenin/TCF/LEF complex. TOPflash contains multiple TCF/LEF binding sites driving luciferase expression, while FOPflash contains mutated binding sites and serves as a negative control for the reporter itself.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed HEK293T or other suitable cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells in each well with either the TOPflash or FOPflash plasmid (e.g., 200 ng) and a control plasmid expressing Renilla luciferase (e.g., 20 ng) using a suitable transfection reagent.
-
Treatment: Approximately 24 hours post-transfection, replace the media with fresh media containing the treatments:
-
Vehicle Control: DMSO at the highest concentration used for the drug dilutions.
-
This compound: A range of concentrations (e.g., 0.1 µM to 25 µM).
-
Positive Control: Wnt3a-conditioned medium to induce pathway activation.
-
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. The FOPflash values should be low and serve as a baseline for non-specific reporter activity. Calculate the fold change in TOPflash activity for this compound-treated cells relative to the vehicle-treated control.
Data Presentation:
| Treatment Group | Normalized Luciferase Activity (RLU) | Fold Change vs. Vehicle |
| TOPflash Reporter | ||
| Vehicle (DMSO) | 1500 ± 120 | 1.0 |
| This compound (1 µM) | 750 ± 65 | 0.5 |
| This compound (10 µM) | 200 ± 30 | 0.13 |
| Wnt3a CM | 15000 ± 1100 | 10.0 |
| Wnt3a CM + this compound (10 µM) | 1600 ± 150 | 1.07 |
| FOPflash Reporter | ||
| Vehicle (DMSO) | 100 ± 15 | - |
| This compound (10 µM) | 95 ± 12 | - |
Table 1: Example data from a TOPflash/FOPflash assay. Data are represented as mean ± SD.
Western Blot Analysis for Protein Degradation
This protocol is used to directly visualize the this compound-induced degradation of β-catenin and Ras.
Experimental Workflow:
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KYA 1797K | β-catenin | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Destabilization of β-catenin and RAS by targeting the Wnt/β-catenin pathway as a potential treatment for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
KYA1797K solubility issues in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of KYA1797K in aqueous solutions.
Troubleshooting Guide: Common Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer after dilution from DMSO stock. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the percentage of DMSO in the final solution (note: high concentrations of DMSO can be toxic to cells). - Decrease the final concentration of this compound. - Use a solubilizing agent or a different buffer system if compatible with your experimental setup. |
| Difficulty dissolving this compound powder. | This compound has low aqueous solubility and may require specific conditions to dissolve. | - For DMSO stock solutions, gentle warming and sonication can aid dissolution.[1] - For aqueous solutions, direct dissolution is challenging. It is recommended to first prepare a concentrated stock in DMSO. |
| Inconsistent experimental results. | Potential precipitation of this compound in the experimental medium leading to inaccurate concentrations. | - Visually inspect your final working solution for any signs of precipitation before each experiment. - Prepare fresh dilutions from the DMSO stock for each experiment. - Consider filtering the final working solution through a 0.22 µm filter, as recommended by some suppliers, especially if using a water-based stock.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is soluble up to 29 mg/mL (65.53 mM) in fresh, non-hygroscopic DMSO.[2] For some formulations, solubility is reported as 5 mM with gentle warming or 6 mg/mL with the need for sonication.[1]
Q2: What is the solubility of this compound in aqueous solutions?
A2: this compound has limited solubility in water. One source indicates a solubility of 1 mg/mL (2.26 mM), requiring sonication to achieve.[1][3] However, other sources state that it is insoluble in water and ethanol.[2][4] A predicted log S (aqueous solubility) of -5.2 also suggests low aqueous solubility.[5] Due to these conflicting reports, it is advisable to first dissolve this compound in DMSO and then dilute it in your aqueous experimental medium.
Q3: How should I prepare my working solutions for cell-based assays?
A3: For in vitro studies, this compound is typically used in the 5–50 μM range.[5] To prepare a working solution, dilute your concentrated DMSO stock solution into your cell culture medium. Ensure the final concentration of DMSO is low enough to not affect your cells (typically less than 0.5%).
Q4: I am observing precipitation when I dilute my DMSO stock into my aqueous buffer. What should I do?
A4: This indicates that the aqueous solubility limit of this compound has been exceeded. You can try to:
-
Decrease the final concentration of this compound.
-
Increase the final percentage of DMSO in your working solution, being mindful of its potential effects on your cells.
-
Prepare a fresh dilution and ensure rapid mixing to avoid localized high concentrations that can lead to precipitation.
Q5: Are there any established protocols for in vivo administration of this compound?
A5: Yes, for in vivo studies in mice, this compound has been administered via intraperitoneal injection at doses of 10 mg/kg/day or 25 mg/kg/day.[6][7] Due to its poor aqueous solubility, it is often formulated as a suspension. One protocol involves preparing a 10 mg/mL stock in DMSO and then creating a working solution in a vehicle of PEG300, Tween-80, and saline.[1] Another option is to use 20% SBE-β-CD in saline.[1]
Quantitative Solubility Data
| Solvent | Reported Solubility | Molar Concentration | Notes |
| DMSO | 29 mg/mL[2] | 65.53 mM[2] | Use of fresh, non-hygroscopic DMSO is recommended.[2] |
| 6 mg/mL[1][3] | 13.56 mM[1][3] | Requires sonication.[1] | |
| 5 mM | 5 mM | Requires gentle warming. | |
| Water | 1 mg/mL[1][3] | 2.26 mM[1][3] | Requires sonication.[1] |
| Insoluble[2][4] | - | ||
| Ethanol | Insoluble[2][4] | - |
Molecular Weight of this compound is 442.5 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 4.425 mg.
-
Add the appropriate volume of fresh, high-quality DMSO.
-
To aid dissolution, gently warm the solution and sonicate until the powder is completely dissolved.[1]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of a 25 µM Working Solution for Cell Culture
-
Thaw a 10 mM stock solution of this compound in DMSO.
-
In a sterile tube, add the appropriate volume of your cell culture medium.
-
Add the required volume of the 10 mM this compound stock solution to the medium. For a 1 mL final volume, add 2.5 µL of the 10 mM stock. This will result in a final DMSO concentration of 0.25%.
-
Mix thoroughly by vortexing or inverting the tube.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound mechanism of action in the Wnt/β-catenin pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
KYA1797K Stability in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing KYA1797K in cell culture experiments, with a specific focus on ensuring its stability and activity. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO.[1] For long-term storage, the solid powder form is stable for at least four years when stored at -20°C.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: At what concentration should I use this compound in my cell culture experiments?
A2: The effective concentration of this compound can vary depending on the cell line and the specific experimental goals. However, published studies commonly use concentrations in the range of 5-50 µM.[3] A frequently used concentration for observing significant effects on the Wnt/β-catenin pathway is 25 µM.[3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
Q3: How long is this compound expected to be stable in cell culture media at 37°C?
A3: While specific degradation kinetics of this compound in various cell culture media are not extensively published, its use in experiments lasting up to 72 hours or longer suggests a reasonable level of stability.[5] However, the stability can be influenced by factors such as the specific media formulation, serum concentration, pH, and exposure to light. For long-term experiments, it is advisable to perform a stability assessment under your specific experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
Q4: I am observing precipitation after adding this compound to my cell culture medium. What could be the cause and how can I prevent it?
A4: Precipitation of small molecules like this compound in cell culture media is a common issue that can arise from several factors:
-
High Final Concentration: The concentration of this compound may exceed its solubility limit in the aqueous environment of the cell culture medium.
-
Rapid Dilution: Adding a concentrated DMSO stock directly into the medium can cause the compound to "crash out" of solution.
-
Low Temperature: Adding the compound to cold media can decrease its solubility.
-
Media Components: Interactions with salts, proteins, or other components in the media can lead to the formation of insoluble complexes.
To prevent precipitation, it is recommended to pre-warm the cell culture medium to 37°C before adding the compound. Prepare an intermediate dilution of the this compound stock in warm medium and add it to the final culture volume. For more detailed troubleshooting, refer to the "Troubleshooting Guide" below.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no biological activity of this compound | Degradation of the compound: this compound may have degraded due to improper storage or instability in the cell culture medium. | - Ensure stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles.- Perform a stability check of this compound in your specific cell culture medium using the protocol provided below.- For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. |
| Suboptimal concentration: The concentration of this compound may be too low to elicit a response in your cell line. | - Perform a dose-response experiment to determine the optimal effective concentration. | |
| Precipitation of this compound in the medium | Poor solubility: The compound's solubility limit in the aqueous medium may have been exceeded. | - Lower the final concentration of this compound.- Prepare the final working solution by adding the DMSO stock to pre-warmed (37°C) medium while gently vortexing.- Consider using a serum-free medium for initial dilutions if serum components are suspected to cause precipitation. |
| Interaction with media components: Salts or other components in the media may be causing precipitation. | - Test the solubility of this compound in different basal media formulations. | |
| Inconsistent experimental results | Variability in compound stability: The stability of this compound may differ between experimental setups. | - Standardize the protocol for preparing and adding this compound to the cell culture.- Regularly assess the stability of your this compound stock and working solutions. |
| Cell line variability: Different cell lines may have varying sensitivities to this compound. | - Ensure consistent cell passage number and health for all experiments. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the following solutions in triplicate in microcentrifuge tubes:
-
This compound in cell culture medium with 10% FBS (final concentration, e.g., 25 µM)
-
This compound in cell culture medium without FBS (final concentration, e.g., 25 µM)
-
This compound in PBS (final concentration, e.g., 25 µM)
-
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect an aliquot from each tube. The 0-hour time point should be collected immediately after preparation.
-
Immediately stop the degradation process by adding an equal volume of cold acetonitrile (ACN) to the collected aliquot. This will precipitate proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean HPLC vial for analysis.
-
Analyze the samples by HPLC. A typical method would involve a C18 column and a gradient elution with mobile phases of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B). The detection wavelength should be set to one of the absorbance maxima of this compound (240, 327, or 436 nm).[1]
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Data Presentation:
The results of the stability study can be summarized in the following table:
| Time (hours) | % this compound Remaining (Medium + 10% FBS) | % this compound Remaining (Medium without FBS) | % this compound Remaining (PBS) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 72 |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in the Wnt/β-catenin Signaling Pathway
This compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[2] It acts by directly binding to the RGS (Regulator of G-protein Signaling) domain of Axin, a key component of the β-catenin destruction complex.[2] This binding enhances the assembly and activity of the destruction complex, which also includes GSK3β, APC, and CK1. The activated complex then phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[6] By promoting the degradation of β-catenin, this compound prevents its accumulation in the cytoplasm and translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes.[6]
Experimental Workflow for Assessing this compound Stability
The following diagram illustrates a typical workflow for determining the stability of this compound in a given cell culture medium.
Logical Troubleshooting Flowchart for this compound Precipitation
This flowchart provides a step-by-step guide to troubleshoot precipitation issues with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. β‐Catenin‐RAS interaction serves as a molecular switch for RAS degradation via GSK3β | EMBO Reports [link.springer.com]
KYA1797K Technical Support Center: Off-Target Effects on PD-L1
Welcome to the technical support center for KYA1797K. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential issues related to the off-target effects of this compound, with a specific focus on Programmed Death-Ligand 1 (PD-L1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway.[1] It functions by binding directly to the regulator of G-protein signaling (RGS) domain of axin, which enhances the formation of the β-catenin destruction complex.[1][2] This leads to the activation of GSK3β, subsequent phosphorylation of both β-catenin and Ras, and their eventual degradation through the ubiquitin-proteasome system.[1][3]
Q2: Does this compound have known off-target effects on PD-L1?
A2: Yes, recent studies have identified a potential off-target effect of this compound involving direct, albeit weak, binding to PD-L1.[4][5] Molecular docking studies suggest that this compound can bind to the interface of a PD-L1 dimer.[4][5] This interaction has been experimentally validated using Microscale Thermophoresis (MST).[4][5]
Q3: How does this compound's interaction with PD-L1 affect the PD-1/PD-L1 checkpoint?
A3: this compound has been shown to function as a weak modulator of the PD-1/PD-L1 immune checkpoint.[4][5] By binding to PD-L1, it can modestly interfere with the interaction between PD-1 and PD-L1, which is a critical mechanism for tumor immune evasion.[4][6] A Fluorescence Resonance Energy Transfer (FRET) assay demonstrated that this compound can inhibit PD-1 signaling.[4][5]
Q4: Is there an indirect mechanism by which this compound affects PD-L1?
A4: There have been reports suggesting an indirect mechanism where this compound downregulates PD-L1 by inhibiting its glycosylation and stability via the β-catenin/STT3 signaling pathway in colon cancer stem cells.[4][7] However, it is crucial to note that the primary research article describing this specific pathway has been retracted, raising concerns about the reliability of these findings.[8]
Q5: What is the potency of this compound as a Wnt/β-catenin inhibitor versus a PD-L1 binder?
A5: this compound is a potent Wnt/β-catenin inhibitor with a reported IC50 of 0.75 µM.[1] In contrast, its effect on the PD-1/PD-L1 interaction is significantly weaker, with an IC50 of 94 ± 4.2 μM in a FRET-based PD-1 signaling assay.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent effects on PD-L1 expression or function. | The effect of this compound on PD-L1 is modest and may be cell-type dependent. The direct binding is weak, and the indirect mechanism is based on a retracted paper. | Titrate this compound concentrations carefully. Use positive and negative controls for PD-L1 modulation. Consider using a more potent and specific PD-L1 inhibitor as a comparator. |
| Unexpected changes in both Wnt/β-catenin and immune signaling pathways. | This compound can simultaneously impact both the Wnt/β-catenin/Ras and the PD-1/PD-L1 pathways. | When analyzing experimental results, consider the dual inhibitory potential of this compound. Dissect the contributions of each pathway using appropriate pathway-specific readouts and controls. |
| Difficulty replicating the indirect downregulation of PD-L1 via the β-catenin/STT3 pathway. | The primary publication describing this mechanism has been retracted due to concerns about data reliability.[8] | Focus on the validated direct binding of this compound to PD-L1. If investigating glycosylation, use established inhibitors of this process as controls. Exercise caution when referencing the retracted study. |
| Variability in cell proliferation assays. | This compound's primary effect is on β-catenin and Ras degradation, which strongly inhibits proliferation in cancer cells with activating mutations in these pathways.[2][9] The contribution of weak PD-L1 inhibition to proliferation is likely minimal in most in vitro settings. | Ensure the cell lines used are well-characterized for their Wnt/β-catenin and Ras pathway status. The anti-proliferative effects will be most pronounced in cells dependent on these pathways. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| IC50 for Wnt/β-catenin signaling inhibition | 0.75 µM | Reporter Assay | [1] |
| IC50 for inhibition of PD-1 signaling | 94 ± 4.2 μM | FRET Assay | [4] |
| In vivo tumor growth reduction (xenograft) | ~70% | Mouse Xenograft | [1][2] |
| In vivo administration dose (xenograft) | 25 mg/kg | Intraperitoneal injection | [1][2] |
Key Experimental Protocols
Microscale Thermophoresis (MST) for this compound-PD-L1 Binding
This protocol is based on the methodology described to validate the interaction between this compound and recombinant human PD-L1 (hPD-L1).[4][5]
-
Protein Labeling: Label recombinant hPD-L1 with a fluorescent dye (e.g., NHS-red fluorescent dye) according to the manufacturer's instructions.
-
Sample Preparation: Prepare a series of dilutions of this compound in the appropriate assay buffer.
-
Incubation: Mix the labeled hPD-L1 at a constant concentration with each dilution of this compound. Incubate the mixtures to allow for binding to reach equilibrium.
-
MST Measurement: Load the samples into MST capillaries and measure the thermophoresis using a Monolith NT.115 instrument.
-
Data Analysis: Analyze the change in fluorescence as a function of the this compound concentration to determine the binding affinity (Kd).
Fluorescence Resonance Energy Transfer (FRET) Assay for PD-1 Signaling Inhibition
This cellular assay is designed to measure the effect of this compound on the PD-1/PD-L1 interaction leading to SHP-2 activation.[4][5]
-
Cell Line: Use a cell line engineered to express a PD-1-fluorescent protein fusion (e.g., PD-1-CFP) and a SHP-2-fluorescent protein fusion (e.g., SHP-2-YFP).
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Stimulation: Add recombinant hPD-L1 to the cell culture to induce the interaction between PD-1 and PD-L1, leading to the recruitment of SHP-2 to PD-1 and a subsequent FRET signal.
-
FRET Measurement: Measure the FRET signal using a fluorescence plate reader or microscope.
-
Data Analysis: Plot the FRET signal against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Off-target effect of this compound on the PD-1/PD-L1 axis.
Caption: Workflow for key validation experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. β‐Catenin‐RAS interaction serves as a molecular switch for RAS degradation via GSK3β | EMBO Reports [link.springer.com]
- 4. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor immune checkpoints and their associated inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RETRACTED: this compound down-regulates PD-L1 in colon cancer stem cells to block immune evasion by suppressing the β-catenin/STT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Destabilization of β-catenin and RAS by targeting the Wnt/β-catenin pathway as a potential treatment for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
potential resistance mechanisms to KYA1797K
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to KYA1797K in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to this compound over time. What are the potential reasons?
A1: Reduced sensitivity to this compound, a dual inhibitor of Wnt/β-catenin and Ras-ERK signaling, can arise from several potential mechanisms. These can be broadly categorized as on-target alterations, activation of bypass pathways, or changes in drug availability. Specific possibilities include:
-
Mutations in the drug target: Alterations in the RGS domain of Axin, the direct binding a a site of this compound, could prevent the drug from exerting its effect.
-
Reactivation of the Wnt/β-catenin or Ras-ERK pathways: Cells may develop mechanisms to reactivate these pathways downstream of this compound's action.
-
Activation of compensatory signaling pathways: Upregulation of alternative survival pathways can render the cells less dependent on the Wnt/β-catenin and Ras-ERK pathways.
-
Increased drug efflux: Cells may upregulate transporter proteins that actively pump this compound out of the cell.
-
Off-target effects: this compound has been noted to have a potential off-target effect as a weak modulator of the PD-1/PD-L1 checkpoint, which could be a contributing factor in some contexts.[1]
Q2: How can I confirm that this compound is effectively engaging its target in my experimental system?
A2: To confirm target engagement, you should assess the direct downstream effects of this compound. The compound is known to enhance the formation of the β-catenin destruction complex, leading to the degradation of both β-catenin and Ras.[2][3] Therefore, you can:
-
Perform Western blotting: Analyze the protein levels of β-catenin and pan-Ras in your cells following this compound treatment. A decrease in the levels of these proteins indicates target engagement.
-
Reporter assays: Utilize TOPflash reporter assays for the Wnt/β-catenin pathway and Elk-1 reporter assays for the MAPK/ERK pathway to measure transcriptional activity. This compound should decrease the activity of both reporters.[2][4]
Q3: What are some known effective concentrations and treatment durations for this compound?
A3: The effective concentration and duration of this compound treatment can vary depending on the cell line and experimental context. However, published studies provide a general range. In vitro, concentrations are typically in the micromolar range, while in vivo studies have used intraperitoneal injections.
| Experimental System | Concentration/Dosage | Treatment Duration | Observed Effect | Reference |
| Colorectal Cancer Cell Lines (in vitro) | 25 µM | 72 hours | Inhibition of cell proliferation | [2] |
| HEK-TOP cells (in vitro) | 1, 5, or 25 µmol/L | 24 hours | Decreased TOPflash reporter activity | [4] |
| HEK-293 cells (in vitro) | 1, 5, or 25 µmol/L | 24 hours | Decreased Elk-1 reporter activity | [4] |
| Mouse Xenograft Model (in vivo) | 25 mg/kg (i.p.) | Daily | 70% reduction in tumor weight and volume | [2][3] |
Troubleshooting Guides
Issue 1: Decreased levels of β-catenin and Ras are not observed after this compound treatment.
This suggests a problem with either the compound's activity, its cellular uptake, or a modification of its direct target, Axin.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of β-catenin/Ras degradation.
Detailed Methodologies:
-
Western Blotting for β-catenin and Pan-Ras:
-
Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against β-catenin and pan-Ras overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Axin RGS Domain Sequencing:
-
Isolate genomic DNA or total RNA from resistant and sensitive cell populations.
-
If using RNA, perform reverse transcription to generate cDNA.
-
Design primers flanking the RGS domain of the Axin gene.
-
Amplify the target region using PCR.
-
Purify the PCR product and send for Sanger sequencing.
-
Align the sequences from resistant cells to the reference sequence to identify potential mutations.
-
Issue 2: β-catenin and Ras levels decrease, but downstream pathway activity and cell proliferation are unaffected.
This scenario suggests the activation of compensatory or "bypass" signaling pathways that maintain cell survival and proliferation despite the inhibition of the Wnt/β-catenin and Ras-ERK pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potential bypass pathway activation.
Detailed Methodologies:
-
Phospho-Kinase Array:
-
Lyse cells treated with this compound and control cells as per the array manufacturer's instructions.
-
Determine protein concentration and adjust to the recommended concentration.
-
Incubate the cell lysates with the antibody-coated membranes provided in the kit.
-
Wash the membranes and add the detection antibody cocktail.
-
Incubate with a streptavidin-HRP solution.
-
Detect the chemiluminescent signals and quantify the spot intensities to identify differentially phosphorylated kinases.
-
-
Combination Drug Treatment and Viability Assay:
-
Seed cells in 96-well plates.
-
Treat cells with a matrix of concentrations of this compound and the inhibitor of the identified bypass pathway.
-
Include single-agent controls and a vehicle control.
-
After a predetermined incubation period (e.g., 72 hours), perform an MTT or CellTiter-Glo assay to measure cell viability.
-
Analyze the data using synergy software (e.g., CompuSyn) to determine if the drug combination is synergistic, additive, or antagonistic.
-
Signaling Pathway Diagrams
Caption: this compound mechanism of action on Wnt/β-catenin and Ras-ERK pathways.
Caption: Conceptual diagram of bypass pathway activation leading to resistance.
References
troubleshooting inconsistent results with KYA1797K
Welcome to the technical support center for KYA1797K. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It functions by directly binding to the regulator of G-protein signaling (RGS) domain of axin, a key scaffolding protein in the β-catenin destruction complex.[1][3] This binding enhances the formation of the destruction complex, which includes Axin, GSK3β, APC, and β-TrCP.[2][4] The activated complex then promotes the phosphorylation and subsequent ubiquitination-mediated degradation of both β-catenin and Ras proteins.[2][4][5] This dual-targeting capability makes it effective in cancers with mutations in both APC and KRAS.[1]
Q2: I'm observing inconsistent inhibitory effects on my cells. What are the common causes?
Inconsistent results can stem from several factors related to compound handling, experimental setup, and cell line specifics. Here are the key areas to troubleshoot:
-
Compound Solubility and Stability: this compound has poor solubility in water.[4] Ensure you are using fresh, high-quality DMSO to prepare your stock solutions.[4] For cell-based assays, it is critical to prepare working dilutions fresh from the DMSO stock for each experiment. Aqueous solutions should be used immediately after preparation.[1][4]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. The IC50 for Wnt/β-catenin inhibition is approximately 0.75 µM in HEK293 cells, but effective concentrations in cancer cell lines typically range from 5 µM to 25 µM.[3][4] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
-
Duration of Treatment: The degradation of β-catenin and Ras is time-dependent. In some cell lines, significant protein level reduction can be observed within 3-6 hours, while cellular effects like apoptosis or proliferation inhibition may require 24-72 hours or longer.[4][5][6]
-
Cell Culture Conditions: Ensure consistent cell density, passage number, and media conditions, as these can influence signaling pathways and drug response.
Q3: Are there any known off-target effects for this compound?
While considered a selective inhibitor of the Wnt/β-catenin and Ras pathways, a recent study has identified this compound as a weak binder to PD-L1.[3] This interaction may contribute to its anti-cancer effects by modulating the PD-1/PD-L1 immune checkpoint.[3] Researchers should be aware of this potential dual activity, especially when investigating its effects in immuno-oncology models. The IC50 for this interaction is significantly higher (94 µM) than for its primary target.[3]
Troubleshooting Guide
Problem 1: Low Potency or No Effect Observed in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Improper Compound Dissolution | This compound is insoluble in water and ethanol.[4] Prepare a concentrated stock solution in 100% fresh, high-quality DMSO (e.g., 29 mg/mL).[4] Use sonication or gentle heating to aid dissolution if needed.[1] |
| Degradation of Compound | Store DMSO stock solutions at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. Prepare aqueous working solutions fresh for each experiment.[1] |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations typically range from 5 µM to 25 µM.[3][4][7] |
| Insufficient Treatment Time | The effects of this compound are time-dependent. For protein degradation studies, time points between 3 and 24 hours are common.[4][5] For cell viability or proliferation assays, longer incubation times (e.g., 48-96 hours) may be necessary.[4][6] |
| Cell Line Resistance | The cellular context, such as the presence of specific mutations in the Wnt pathway, can influence sensitivity. Confirm the Wnt/β-catenin and Ras pathway status of your cell line. |
Problem 2: High Variability Between Replicate Experiments
| Potential Cause | Recommended Solution |
| Inconsistent Stock/Working Solution Preparation | Always use the exact same procedure for preparing solutions. Use fresh, high-quality DMSO.[4] For in vivo work, follow specific formulation protocols carefully, as precipitation can occur.[1][4] |
| Variations in Cell Seeding Density | Ensure a consistent number of cells are seeded for each experiment, as cell density can affect signaling pathway activity and drug response. |
| Inconsistent Incubation Times | Use a precise timer for all treatment periods. Small variations in incubation time can lead to different outcomes, especially for short-term assays. |
| Edge Effects in Multi-well Plates | To minimize edge effects in 96-well plates, avoid using the outer wells or fill them with sterile media/PBS. |
Experimental Protocols
Cell Proliferation Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3 x 10³ cells/well or in a 24-well plate at 1-2 x 10⁴ cells/well.[4] Allow cells to adhere for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.5 µM to 25 µM) or DMSO as a vehicle control.[4][8]
-
Incubation: Incubate for the desired duration (e.g., 24, 48, 72, or 96 hours).[4][6]
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.25 mg/mL and incubate for 2 hours at 37°C.[4]
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[4]
-
Measurement: Read the absorbance at 590 nm using a microplate reader.[4]
Western Blot for β-catenin and Ras Levels
-
Cell Treatment: Plate cells and treat with the desired concentration of this compound (e.g., 25 µM) for a specific time course (e.g., 0, 3, 6, 9, 12, 24 hours).[4]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against β-catenin, pan-Ras, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on the Wnt/β-catenin pathway.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KYA 1797K | β-catenin | Tocris Bioscience [tocris.com]
- 3. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. β‐Catenin‐RAS interaction serves as a molecular switch for RAS degradation via GSK3β | EMBO Reports [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]
how to confirm KYA1797K activity in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers confirm the cellular activity of KYA1797K, a potent inhibitor of the Wnt/β-catenin and Ras signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that directly binds to the Regulator of G-protein Signaling (RGS) domain of Axin.[1][2][3] This binding event enhances the formation of the β-catenin destruction complex, which includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α).[4] The enhanced complex activity leads to the phosphorylation and subsequent ubiquitination and proteasomal degradation of both β-catenin and Ras.[1][4]
Q2: What are the expected downstream effects of this compound treatment in cells?
Treatment of sensitive cell lines with this compound is expected to lead to:
-
Inhibition of Wnt/β-catenin signaling, which can be measured by a decrease in the expression of downstream target genes like c-Myc and Cyclin D1.[7]
-
Inhibition of the MAPK/ERK signaling pathway, a downstream effector of Ras.[6]
-
Suppression of cell proliferation and colony formation.[5][8]
Q3: In which cell lines has this compound activity been validated?
This compound has been shown to be effective in various cancer cell lines, particularly those with mutations in APC or KRAS. Commonly used colorectal cancer (CRC) cell lines include SW480, LoVo, DLD1, and HCT15.[1][6] Its activity has also been confirmed in triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC) cell lines.[5][8]
Q4: What is the recommended concentration and treatment time for this compound?
The optimal concentration and treatment time can vary depending on the cell line and the specific experiment. However, a common starting point is a concentration range of 1-25 µM for 24-72 hours.[3][6] An IC50 value of 0.75 µM has been reported for the inhibition of Wnt/β-catenin signaling.[1] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Troubleshooting Guide
Problem 1: No significant decrease in β-catenin or Ras levels is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration or incubation time | Perform a dose-response (e.g., 1, 5, 10, 25 µM) and time-course (e.g., 12, 24, 48, 72 hours) experiment to identify the optimal conditions for your cell line. |
| Cell line is resistant to this compound | Ensure your cell line has an active Wnt/β-catenin or Ras pathway. Cell lines without mutations in these pathways may be less sensitive. Consider using a positive control cell line known to be sensitive, such as SW480. |
| Poor compound stability or solubility | Prepare fresh stock solutions of this compound in DMSO.[6] When diluting in media, ensure it is thoroughly mixed and does not precipitate. |
| Issues with Western blot protocol | Optimize your Western blot protocol. Ensure efficient protein extraction, accurate protein quantification, and use of validated primary antibodies for β-catenin and Ras. |
Problem 2: Cell viability is significantly compromised even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line | Reduce the concentration of this compound and shorten the incubation time. Even concentrations as low as 1 µM have shown effects.[9] |
| Off-target effects | While considered selective, high concentrations may lead to off-target effects.[3] Lower the concentration and confirm the on-target effects by assessing β-catenin and Ras degradation. |
| Solvent (DMSO) toxicity | Ensure the final concentration of DMSO in your culture media is low (typically <0.1%) and include a vehicle-only (DMSO) control in your experiments. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions | Maintain consistent cell passage numbers, confluency at the time of treatment, and media formulations. |
| Inconsistent compound preparation | Prepare fresh dilutions of this compound from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Technical variability in assays | Ensure consistent loading in Western blots and precise pipetting in viability and reporter assays. Include appropriate technical and biological replicates. |
Experimental Protocols
Western Blot for β-catenin and Ras Degradation
This protocol is designed to assess the protein levels of β-catenin and Ras following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-pan-Ras, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells and allow them to attach overnight. Treat with desired concentrations of this compound or DMSO vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Wnt/β-catenin Reporter Assay (TOPflash Assay)
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPflash and FOPflash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Transfection: Co-transfect cells with the TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids.
-
Treatment: After 24 hours, treat the cells with Wnt3a conditioned media (to activate the pathway) and different concentrations of this compound.
-
Lysis and Measurement: After 24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Analysis: Normalize the TOPflash/FOPflash activity to the Renilla luciferase activity. A decrease in the TOP/FOP ratio indicates inhibition of the Wnt/β-catenin pathway.[7]
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[6][8]
Visualized Pathways and Workflows
Caption: Mechanism of action of this compound on the Wnt/β-catenin pathway.
Caption: Recommended experimental workflow to confirm this compound activity.
Caption: A logical approach to troubleshooting common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Destabilization of β-catenin and RAS by targeting the Wnt/β-catenin pathway as a potential treatment for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]
KYA1797K cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing KYA1797K, with a specific focus on managing and understanding its cytotoxic effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway with a reported IC50 of 0.75 µM.[1][2][3] It functions by directly binding to the RGS (Regulator of G-protein Signaling) domain of Axin, a key scaffolding protein in the β-catenin destruction complex.[2][4] This binding enhances the formation of the destruction complex, which includes Axin, GSK3β, and β-TrCP.[1][3] The activated complex then promotes the phosphorylation and subsequent ubiquitination-mediated degradation of both β-catenin and Ras proteins.[1][2][3][4]
Q2: Why am I observing high levels of cytotoxicity in my cell line when using this compound?
High concentrations of this compound can lead to significant cytotoxicity. This is likely due to its mechanism of action, which involves the degradation of β-catenin and Ras, proteins that are crucial for cell proliferation and survival in many cancer cell lines.[1][5] The dose-dependent degradation of these key signaling molecules can suppress cell proliferation and induce apoptosis.[6] Different cell lines may exhibit varying sensitivity to this compound, so it is crucial to determine the optimal concentration for your specific model.
Q3: At what concentrations does this compound typically show efficacy without excessive cytotoxicity?
The effective concentration of this compound can vary between cell lines. Functional assays in various cancer cell lines, including colorectal and non-small cell lung cancer lines, have shown effects at concentrations ranging from 5 µM to 25 µM.[1][7] However, a study on HKC-8 kidney cells indicated that a concentration of 1 µM was safe for prolonged treatment.[8] It is recommended to perform a dose-response curve to determine the optimal therapeutic window for your specific cell line, balancing efficacy with acceptable levels of cytotoxicity.
Q4: Are there any known off-target effects of this compound that could contribute to cytotoxicity?
While this compound is considered a highly selective Wnt/β-catenin and Ras destabilizer, a recent study has suggested a potential off-target effect.[4] this compound has been shown to bind to PD-L1, although with a modest affinity (K_D = 59 ± 8 μM).[4] This interaction might contribute to its overall anti-cancer effects but is unlikely to be the primary driver of cytotoxicity at the lower micromolar concentrations typically used to target the Wnt/β-catenin pathway.
Troubleshooting Guide: High Cytotoxicity
| Issue | Potential Cause | Recommended Solution |
| Massive cell death observed shortly after treatment. | Concentration too high: The concentration of this compound may be well above the cytotoxic threshold for your specific cell line. | Perform a dose-response experiment starting from a lower concentration range (e.g., 0.1 µM to 10 µM) to determine the GI50 (50% growth inhibition) or IC50 for cytotoxicity. |
| Inconsistent results between experiments. | Compound solubility/stability: this compound has poor solubility in water. Improper dissolution or storage can lead to inconsistent effective concentrations. | Prepare fresh stock solutions in DMSO. For working solutions, ensure proper dilution and mixing. For in vivo studies, specific formulations with PEG300 and Tween80 may be required.[1] Store stock solutions at -20°C for up to one month or -80°C for up to six months.[2] |
| High background in cytotoxicity assays. | Assay interference: The compound itself might interfere with the assay reagents (e.g., MTT formazan (B1609692) crystals). | Include a "compound only" control (no cells) to check for direct reactivity with the assay components. Consider using an alternative cytotoxicity assay (e.g., LDH release, CellTox Green) that relies on a different detection principle. |
| Cell morphology changes dramatically at effective concentrations. | On-target cytotoxic effect: The observed morphological changes may be a direct result of the compound's intended mechanism (disruption of key signaling pathways). | Document the morphological changes using microscopy. Correlate these changes with markers of apoptosis (e.g., caspase-3 cleavage) or cell cycle arrest to confirm an on-target effect. |
Quantitative Data Summary
Table 1: In Vitro Efficacy and Treatment Concentrations of this compound
| Parameter | Value/Range | Cell Lines | Reference |
| IC50 (TOPflash assay) | 0.75 µM | HEK293 cells | [1][2][3] |
| GI50 (Growth Inhibition) | Varies by cell line | SW480, LoVo, DLD1, HCT15 | [9] |
| Effective Concentration (in vitro) | 5 µM - 25 µM | Various cancer cell lines | [1][7] |
| "Safe" Concentration (in vitro) | 1 µM | HKC-8 cells | [8] |
| In Vivo Dosage | 25 mg/kg (i.p.) | Mouse xenograft models | [1][2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies to assess the effect of this compound on cell proliferation and viability.[1][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-96 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.
Protocol 2: Western Blot for β-catenin and Ras Degradation
This protocol allows for the confirmation of this compound's on-target effect.[8]
-
Cell Treatment: Plate cells in a 6-well plate and treat with the desired concentrations of this compound for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, Ras, and a loading control (e.g., α-tubulin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL detection kit.
Visualizations
Caption: Mechanism of this compound action on the Wnt/β-catenin and Ras pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KYA 1797K | β-catenin | Tocris Bioscience [tocris.com]
- 4. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Destabilization of β-catenin and RAS by targeting the Wnt/β-catenin pathway as a potential treatment for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
unexpected phenotypes with KYA1797K treatment
Welcome to the technical support center for KYA1797K. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding unexpected phenotypes observed during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It functions by directly binding to the regulators of G-protein signaling (RGS) domain of axin.[2][3] This binding enhances the formation of the β-catenin destruction complex, which includes Axin, GSK3β, and β-TrCP.[1] The activated complex then promotes the phosphorylation and subsequent degradation of both β-catenin and Ras proteins via the ubiquitin/proteasome system.[4]
Q2: In which signaling pathways has this compound been shown to be active?
A2: this compound primarily targets the Wnt/β-catenin and MAPK/ERK pathways.[1] It has been shown to selectively decrease reporter activities for these pathways without affecting others like the Notch and TGFβ pathways.[1]
Q3: What is a known off-target effect of this compound?
A3: Recent studies have identified that this compound can function as a weak binder to Programmed death-ligand 1 (PD-L1).[5][6] This interaction suggests a potential for this compound to modulate the PD-1/PD-L1 immune checkpoint, which should be considered when interpreting experimental results, especially in immunocompetent models.[5]
Q4: What are the recommended working concentrations for in vitro experiments?
A4: For in vitro studies, this compound is typically used in the 5-50 µM range.[5] However, the optimal concentration is cell-line dependent. For instance, it has shown efficacy at 5 or 25 µM in NCI-N87 and MKN74 cells, and at 25 µM in NCI-H1650 cells.[1] The IC50 for Wnt/β-catenin inhibition in a TOPflash assay is 0.75 µM.[1][2]
Q5: How should this compound be prepared for in vitro and in vivo use?
A5: For in vitro use, this compound can be dissolved in fresh DMSO to make a stock solution (e.g., 29 mg/mL).[1] For in vivo administration via intraperitoneal (i.p.) injection, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2] It is recommended to prepare the in vivo working solution fresh on the day of use.[2]
Troubleshooting Guide
Issue 1: Lower than expected inhibition of β-catenin or Ras levels.
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment (e.g., 1, 5, 25 µM) to determine the optimal concentration for your specific cell line.[1][7] |
| Incorrect Compound Handling | This compound stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles. Ensure complete dissolution of the compound. |
| Cell Line Resistance | Some cell lines may have inherent resistance mechanisms. For example, cells with mutations that prevent GSK3β-mediated phosphorylation of β-catenin may be less sensitive to this compound.[4] |
| High Protein Binding in Media | High serum concentrations in cell culture media can sometimes reduce the effective concentration of small molecules. Consider reducing the serum percentage during treatment, if compatible with your experimental design. |
Issue 2: Unexpected effects on cell viability or apoptosis.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | At higher concentrations, off-target effects may become more pronounced. The interaction with PD-L1 could influence cell survival in immune-competent co-culture systems.[5] Consider if your experimental system could be sensitive to immune checkpoint modulation. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to this compound. It has been shown to induce apoptosis in KRAS-mutated non-small cell lung cancer cells.[8][9] Perform a cell viability assay (e.g., MTT or Annexin V staining) to assess the cytotoxic and apoptotic effects at your working concentration.[8][10] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control to account for any solvent-induced effects.[1] |
Issue 3: Inconsistent results in in vivo studies.
| Potential Cause | Troubleshooting Step |
| Poor Compound Bioavailability | Ensure the formulation for in vivo use is prepared correctly to achieve a stable and injectable solution or suspension.[2] It is recommended to prepare the working solution fresh for each administration.[2] |
| Animal Model Specifics | The efficacy of this compound has been demonstrated in specific mouse models, such as xenografts of colorectal cancer cells and an ApcMin/+/KRASG12DLA2 model.[2] The genetic background of the animal model and the specific tumor microenvironment can influence the outcome. |
| Immune System Interaction | Given the off-target binding to PD-L1, the immune status of the animal model (e.g., immunodeficient vs. immunocompetent) could lead to different results.[5] Be mindful of this when interpreting data from different in vivo models. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Assay Type | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| HEK293 | TOPflash Reporter | 0.75 (IC50) | 24 h | Inhibition of Wnt/β-catenin signaling | [1] |
| SW480, LoVo, DLD1, HCT15 | Growth Inhibition | 4.2 - 5 (GI50) | 4 d | Inhibition of cell proliferation | [3] |
| NCI-N87 | Western Blot | 5 or 25 | 24 h | Reduced β-catenin, pan-Ras, and p-ERK levels | [1] |
| MKN74 | Western Blot | 25 | 24 h | Reduced β-catenin level | [1] |
| NCI-H1650 | Western Blot | 25 | 0, 3, 6, 9, 12, 24 h | Accelerated reduction of β-catenin and pan-Ras levels | [1] |
| HKC-8 | MTT Assay | 1 | 48 h | No significant effect on cell viability | [10] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration Route | Treatment Duration | Observed Effect | Reference |
| Mice with D-MT cell line xenografts | 25 mg/kg | i.p. | 28 days | ~70% reduction in tumor weight and volume | [1][2] |
| D-gal-treated accelerated aging mice | 10 mg/kg/day | i.p. | 4 weeks | Inhibited β-catenin pathway, preserved mitochondrial homeostasis, repressed cellular senescence | [10] |
| KrasLA2 mouse model | Not specified | Not specified | Not specified | Effectively inhibited Kras-driven tumorigenesis | [9] |
Experimental Protocols
Cell Proliferation Assay (MTT)
-
Seed cells in a 96-well plate at a density of 3 x 10³ cells/well and allow them to attach for 24 hours.[1]
-
Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 4 days).[1]
-
Add MTT reagent to each well to a final concentration of 0.25 mg/ml.[1]
-
Incubate the plate for 2 hours at 37°C.[1]
-
Remove the medium and add 200 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Incubate for 1 hour.[1]
-
Measure the absorbance at 590 nm.[1]
Western Blot Analysis
-
Lyse cultured cells or homogenized tissue in an appropriate lysis buffer.[10]
-
Determine the protein concentration using a BCA assay.[10]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane with 5% skim milk for 1 hour.[10]
-
Incubate the membrane with primary antibodies overnight at 4°C.[10]
-
Wash the membrane and incubate with secondary antibodies for 1 hour at room temperature.[10]
-
Visualize the protein bands using an ECL kit.[10]
Visualizations
Caption: Mechanism of action of this compound in the Wnt/β-catenin pathway.
Caption: Potential off-target effect of this compound on the PD-1/PD-L1 pathway.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. β‐Catenin‐RAS interaction serves as a molecular switch for RAS degradation via GSK3β | EMBO Reports [link.springer.com]
- 5. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Ras destabilizer this compound overcomes the resistance of EGFR tyrosine kinase inhibitor in KRAS-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]
KYA1797K Downstream Target Engagement: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the downstream target engagement of KYA1797K.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It functions by directly binding to the regulators of G-protein signaling (RGS) domain of axin, a key component of the β-catenin destruction complex.[1][3] This binding event enhances the formation of the destruction complex, which includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and β-transducin repeat-containing protein (β-TrCP).[2] The enhanced complex activity leads to increased phosphorylation and subsequent ubiquitination and proteasomal degradation of both β-catenin and Ras proteins.[1]
Q2: How can I confirm that this compound is inducing the degradation of β-catenin and Ras in my cell line?
A2: The most direct method to confirm the degradation of β-catenin and Ras is through Western blotting. You should observe a dose-dependent decrease in the protein levels of both β-catenin and Ras following treatment with this compound.[1]
Q3: What are the recommended concentrations of this compound for in vitro experiments?
A3: For in vitro cell-based assays, this compound is typically used in the concentration range of 5-50 μM.[3] Many studies report maximal effects at a concentration of 25 μM.[2][3] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The IC50 for this compound in a TOPflash reporter assay is 0.75 µM.[1][2]
Q4: Are there any known off-target effects of this compound?
A4: Recent studies have identified that this compound can act as a weak binder to Programmed Death-Ligand 1 (PD-L1), potentially modulating the PD-1/PD-L1 immune checkpoint.[3][4][5] This interaction is considered modest, but it is an important factor to consider when interpreting experimental results, particularly in the context of immuno-oncology studies.[3][4] this compound has been shown to selectively regulate the Wnt/β-catenin and Ras/ERK pathways, with no significant effect on other cancer-related pathways like Notch and TGFβ.[2]
Troubleshooting Guides
Western Blotting for β-catenin and Ras Degradation
Issue 1: Weak or no signal for β-catenin or Ras in the untreated control.
-
Possible Cause: Low endogenous expression of the target protein in your cell line.
-
Possible Cause: Poor antibody performance.
-
Solution: Validate your primary antibody using a positive control. Ensure you are using the recommended antibody dilution and incubation conditions. Perform a dot blot to confirm antibody activity.[6]
-
-
Possible Cause: Inefficient protein extraction.
Issue 2: No significant decrease in β-catenin or Ras levels after this compound treatment.
-
Possible Cause: Insufficient drug concentration or incubation time.
-
Solution: Perform a dose-response (e.g., 5, 10, 25, 50 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to determine the optimal conditions for your cell line.
-
-
Possible Cause: Cell line is resistant to this compound.
-
Solution: Confirm that your cell line possesses a functional Wnt/β-catenin pathway that is susceptible to inhibition by targeting the destruction complex.
-
-
Possible Cause: Issues with this compound stability.
Issue 3: Multiple bands or non-specific bands are observed.
-
Possible Cause: Protein degradation.
-
Possible Cause: Post-translational modifications of the target protein.
-
Solution: β-catenin can be phosphorylated, which may result in a band shift.[8] Consult the literature for expected band patterns for your specific target.
-
-
Possible Cause: Antibody non-specificity.
Co-Immunoprecipitation (Co-IP) to Assess Destruction Complex Formation
Issue: Failure to co-immunoprecipitate β-catenin with Axin or other destruction complex components.
-
Possible Cause: The protein-protein interaction is weak or transient.
-
Possible Cause: Inefficient immunoprecipitation of the bait protein.
-
Solution: Confirm that your bait protein (e.g., Axin) is successfully immunoprecipitated by running an IP sample on a Western blot and probing for the bait protein. Ensure you are using a sufficient amount of antibody and cell lysate.[10]
-
-
Possible Cause: The antibody-binding epitope is masked.
-
Solution: The antibody used for IP may bind to a region of the bait protein that is involved in the protein-protein interaction. Try using a different antibody that targets a different epitope. Consider performing a reverse Co-IP, using an antibody against the interacting partner as the bait.
-
Data Presentation
Table 1: Expected Outcome of this compound Treatment on Downstream Targets
| Assay | Target Protein / Pathway | Expected Result with this compound Treatment | Typical Cell Lines |
| Western Blot | Total β-catenin | Dose-dependent decrease | SW480, LoVo, DLD1, HCT15[2] |
| Phospho-β-catenin (S33/S37/T41) | Initial increase followed by degradation | SW480, LoVo, DLD1, HCT15[1] | |
| Total Ras | Dose-dependent decrease | SW480, LoVo, DLD1, HCT15[1] | |
| Phospho-ERK | Decrease | KRAS-mutant NSCLC cell lines[11] | |
| Co-IP | Axin-β-catenin interaction | Increased interaction | HEK293T, CRC cell lines |
| Reporter Assay | TOPflash/FOPflash (Wnt/β-catenin) | Decreased reporter activity | HEK293T, CRC cell lines |
| SRF-luc (Ras/ERK) | Decreased reporter activity | HEK293T, CRC cell lines |
Experimental Protocols
Western Blotting Protocol for β-catenin Degradation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for β-catenin or Ras (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 9. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Co-Immunoprecipitation Protocol for Axin-β-catenin Interaction
-
Cell Treatment: Treat cells with this compound (e.g., 25 µM) and a vehicle control for the optimized time.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against the "bait" protein (e.g., Axin) and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the "prey" protein (e.g., β-catenin). Include an input control (a small fraction of the initial cell lysate) to confirm the presence of both proteins.
Visualizations
Caption: this compound enhances the β-catenin destruction complex, leading to β-catenin and Ras degradation.
Caption: Experimental workflow for validating protein degradation via Western blotting.
Caption: A logical troubleshooting guide for Co-Immunoprecipitation experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 10. Domains of Axin Involved in Protein–Protein Interactions, Wnt Pathway Inhibition, and Intracellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of KYA1797K's Effect on β-Catenin Degradation
This guide provides a comprehensive comparison of KYA1797K with other molecules targeting the Wnt/β-catenin signaling pathway, focusing on the validation of their effects on β-catenin degradation. It is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Introduction to β-Catenin and the Wnt Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial in embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous cancers. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, leading to its ubiquitination and subsequent degradation by the proteasome. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription, promoting cell proliferation. Therefore, inducing the degradation of β-catenin is a key therapeutic strategy for cancers with aberrant Wnt signaling.
This compound: A Novel Inducer of β-Catenin Degradation
This compound is a small molecule that potently inhibits Wnt/β-catenin signaling with an IC50 of 0.75 μM.[1][2] Its mechanism of action involves binding directly to the RGS (Regulator of G-protein Signaling) domain of axin, a key component of the β-catenin destruction complex.[2][3][4] This binding event enhances the formation of the destruction complex, promoting the phosphorylation and subsequent degradation of both β-catenin and the oncoprotein Ras.[1][2][3][4] this compound has demonstrated efficacy in reducing the growth of colorectal cancer cells both in vitro and in vivo.[1][2]
Comparative Analysis of β-Catenin Modulators
Several small molecules have been developed to modulate β-catenin signaling, each with a distinct mechanism of action. This section compares this compound with two other widely used compounds: ICG-001 and XAV939.
| Compound | Mechanism of Action | Target | IC50 Value | Effective Concentration (in vitro) |
| This compound | Promotes the formation of the β-catenin destruction complex, leading to its degradation.[1][2][5] | Axin (RGS domain)[2][3][4] | 0.75 μM (Wnt/β-catenin signaling)[1][2] | 5-50 μM for significant β-catenin degradation[5] |
| ICG-001 | Inhibits the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP).[6][7] | β-catenin/CBP interaction[6][7] | ~3 μM (binding to CBP)[6] | 0.83 - 16 μM for cell viability inhibition[8][9] |
| XAV939 | Inhibits Tankyrase 1 and 2, leading to the stabilization of Axin and enhanced β-catenin degradation.[10][11] | Tankyrase 1/2[10][11] | 11 nM (TNKS1), 4 nM (TNKS2)[10] | 1.38 - 21.56 μM for cell viability inhibition[4][12] |
Experimental Protocols for Validating β-Catenin Degradation
To validate the efficacy of compounds like this compound in promoting β-catenin degradation, a series of well-established molecular biology techniques are employed.
Western Blotting
Objective: To quantify the levels of β-catenin protein in cells following treatment with the compound of interest.
Protocol:
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency and treat with the experimental compound for various time points or at different concentrations.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for β-catenin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.
-
Co-Immunoprecipitation (Co-IP)
Objective: To assess the interaction between β-catenin and components of the destruction complex (e.g., Axin, GSK3β) following compound treatment.
Protocol:
-
Cell Lysis:
-
Lyse cells treated with the compound using a non-denaturing lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with a primary antibody against a component of the destruction complex (e.g., Axin) or a control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting, probing for β-catenin and other components of the destruction complex. An increased amount of β-catenin in the pull-down indicates enhanced interaction.
-
Luciferase Reporter Assay
Objective: To measure the transcriptional activity of the Wnt/β-catenin pathway.
Protocol:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPflash) and a control Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment and Pathway Activation:
-
After 24 hours, treat the transfected cells with the compound of interest.
-
Stimulate the Wnt pathway using Wnt3a conditioned media or recombinant Wnt3a protein.
-
-
Luciferase Activity Measurement:
-
After the desired incubation time, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity indicates inhibition of the Wnt/β-catenin pathway.
-
Visualizing the Molecular Mechanisms and Experimental Workflows
To further elucidate the processes involved, the following diagrams illustrate the key signaling pathways and experimental procedures.
Caption: The Wnt/β-catenin signaling pathway in its "OFF" and "ON" states.
Caption: Mechanism of action of this compound in promoting β-catenin degradation.
Caption: Experimental workflow for validating β-catenin degradation by Western Blot.
Conclusion
This compound represents a promising therapeutic agent that targets the Wnt/β-catenin pathway by a distinct mechanism of promoting the degradation of β-catenin. Its efficacy can be rigorously validated through a combination of Western blotting, co-immunoprecipitation, and luciferase reporter assays. This guide provides the necessary comparative data and detailed protocols to aid researchers in their evaluation of this compound and other modulators of this critical oncogenic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 4. Inhibitory effects of XAV939 on the proliferation of small-cell lung cancer H446 cells and Wnt/β-catenin signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The β-catenin/CBP-antagonist ICG-001 inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. stemcell.com [stemcell.com]
- 12. Targeting β-catenin using XAV939 nanoparticle promotes immunogenic cell death and suppresses conjunctival melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
KYA1797K: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines
A potent dual-targeting inhibitor of Wnt/β-catenin and Ras signaling pathways, KYA1797K, has demonstrated significant anti-proliferative effects in a variety of cancer cell lines. This guide provides a comprehensive cross-validation of this compound's effects, comparing its performance with alternative inhibitors and detailing the experimental protocols for its evaluation.
This compound is a small molecule that uniquely promotes the degradation of both β-catenin and Ras proteins.[1][2] It functions by directly binding to the RGS domain of axin, a key scaffolding protein in the β-catenin destruction complex.[3][4] This interaction enhances the formation of the destruction complex, leading to the phosphorylation and subsequent proteasomal degradation of β-catenin and Ras.[3][5] This dual-targeting mechanism makes this compound a promising therapeutic candidate for cancers harboring mutations in both the Wnt/β-catenin and Ras pathways, such as colorectal and non-small cell lung cancers.[1][6]
Comparative Efficacy in Cancer Cell Lines
This compound has been evaluated in a range of cancer cell lines, consistently demonstrating its ability to inhibit proliferation and key oncogenic signaling pathways. The following tables summarize the quantitative data on its effects.
| Cell Line | Cancer Type | Key Mutations | IC50 / GI50 | Effect | Reference |
| SW480 | Colorectal Cancer | APC | GI50 = 5 µM | Inhibits colony formation, decreases β-catenin and Ras levels.[4] | [4] |
| LoVo | Colorectal Cancer | KRAS | GI50 = 4.8 µM | Inhibits cell growth.[4] | [4] |
| DLD1 | Colorectal Cancer | APC, KRAS | GI50 = 4.5 µM | Inhibits cell growth.[4] | [4] |
| HCT15 | Colorectal Cancer | KRAS | GI50 = 4.2 µM | Inhibits cell growth.[4] | [4] |
| NCI-H1650 | NSCLC | EGFR | - | Reduces β-catenin and pan-Ras levels.[1] | [1] |
| NCI-H460 | NSCLC | KRAS | - | Suppresses growth and transformation, induces apoptosis.[6] | [6] |
| NCI-N87 | Gastric Cancer | - | - | Reduces β-catenin, pan-Ras, and p-ERK levels.[1] | [1] |
| MKN74 | Gastric Cancer | - | - | Reduces β-catenin levels.[1] | [1] |
| HEK293 | - | - | IC50 = 0.75 µM (TOPflash assay) | Inhibits Wnt3a-induced reporter expression.[1][4] | [1][4] |
Comparison with Alternative Wnt/β-catenin Inhibitors
This compound has shown superior or comparable efficacy to other known Wnt/β-catenin pathway inhibitors.
| Compound | Target | Cell Line(s) | Key Findings | Reference |
| This compound | Axin (promotes β-catenin & Ras degradation) | HKC-8, D-gal-treated mice | Superior to ICG-001 in inhibiting β-catenin signaling, preserving mitochondrial homeostasis, and retarding cellular senescence and fibrosis.[7] | [7] |
| ICG-001 | CBP/β-catenin interaction | HKC-8, D-gal-treated mice | Less effective than this compound in inhibiting β-catenin signaling and ameliorating age-related kidney damage.[7] | [7] |
| IWR-1 | Axin stabilization (Tankyrase inhibition) | HCT15, SW480 | Compared in cell proliferation assays.[1] | [1] |
| XAV939 | Axin stabilization (Tankyrase inhibition) | HCT15, SW480 | Compared in cell proliferation assays.[1] | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental procedure for evaluating this compound, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are protocols for key assays used to evaluate the effects of this compound.
Cell Proliferation (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3 x 10³ cells/well or in a 24-well plate at 1-2 x 10⁴ cells/well.[1] Allow cells to adhere for 24 hours.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.5 µM to 25 µM) or vehicle control (DMSO) for the specified duration (e.g., 48 to 72 hours).[1][7]
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.25 mg/ml and incubate for 2 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 200 µl (96-well) or 1 ml (24-well) of DMSO to dissolve the formazan crystals.[1] Incubate for 1 hour.[1]
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.[1]
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against proteins of interest (e.g., β-catenin, Ras, p-ERK) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Wnt/β-catenin Reporter (TOPflash) Assay
-
Transfection: Co-transfect HEK293 cells with the TOPflash TCF/LEF reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the cells with Wnt3a-conditioned medium in the presence of varying concentrations of this compound for another 24 hours.[8]
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Normalization: Normalize the TOPflash activity to the Renilla luciferase activity to control for transfection efficiency.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. KYA 1797K | β-catenin | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
assessing the synergistic effects of KYA1797K with other drugs
A new frontier in oncology research is emerging with the exploration of KYA1797K, a novel small molecule inhibitor, in combination with existing cancer therapies. This guide provides a comprehensive comparison of the synergistic effects of this compound with other drugs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound is a potent inhibitor of the Wnt/β-catenin and Ras signaling pathways, both of which are frequently dysregulated in various cancers. By promoting the degradation of both β-catenin and Ras proteins, this compound demonstrates significant anti-tumor activity, particularly in cancers harboring KRAS mutations, which are notoriously difficult to treat. The true potential of this compound, however, may lie in its ability to synergize with other therapeutic agents, overcoming drug resistance and enhancing treatment efficacy.
This guide delves into the preclinical evidence supporting the use of this compound in combination therapies, presenting quantitative data from key studies in clear, comparative formats. Detailed experimental protocols are provided to ensure the reproducibility of the cited findings. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the underlying mechanisms.
Synergistic Effects with EGFR Inhibitors
A significant area of investigation has been the combination of this compound with epidermal growth factor receptor (EGFR) inhibitors. In many KRAS-mutated cancers, tumors are resistant to EGFR-targeted therapies. This compound has shown promise in overcoming this resistance.
In Vivo Xenograft Model: this compound and Cetuximab in KRAS-Mutated Colorectal Cancer
A pivotal study investigated the combined effect of this compound and cetuximab, an EGFR inhibitor, in a xenograft model of KRAS-mutated colorectal cancer. The results demonstrated a significant synergistic effect in tumor growth inhibition.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 |
| Vehicle (Control) | ~1200 | ~1.2 |
| This compound (20 mg/kg) | ~700 | ~0.7 |
| Cetuximab (1 mg/mouse) | ~1100 | ~1.1 |
| This compound + Cetuximab | ~300 | ~0.3 |
Data extracted from a study on the effect of this compound in overcoming cetuximab resistance in KRAS-mutated colorectal cancer xenografts.[1][2]
The combination of this compound and cetuximab resulted in a dramatic reduction in both tumor volume and weight compared to either treatment alone, indicating a strong synergistic interaction.
In Vitro Cell Viability: this compound and Erlotinib (B232) in KRAS-Mutated Non-Small Cell Lung Cancer (NSCLC)
In KRAS-mutated NSCLC cell lines, this compound has been shown to inhibit cell growth where EGFR inhibitors like erlotinib are typically ineffective. While direct synergistic studies with quantitative combination data are still emerging, the ability of this compound to target the Ras pathway downstream of EGFR suggests a strong potential for synergy.
| Cell Line | Treatment | Cell Viability (% of Control) |
| NCI-H460 (KRAS mutant) | Erlotinib (1 µM) | ~100% |
| NCI-H460 (KRAS mutant) | This compound (5 µM) | ~75% |
| NCI-H460 (KRAS mutant) | This compound (25 µM) | ~50% |
Data adapted from studies on the effects of this compound and erlotinib on the growth of KRAS-mutated NSCLC cell lines.[3][4]
Synergistic Effects with a β-catenin-RAS Interaction Disruptor
A novel approach to targeting KRAS-mutant cancers involves disrupting the interaction between β-catenin and RAS. A study combining this compound with PTD-BBR, a peptide that interferes with this interaction, has shown remarkable synergistic effects in a KRAS-mutant colorectal cancer xenograft model.
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Mean Tumor Weight (g) at Day 20 |
| Vehicle (Control) | ~1400 | ~1.3 |
| This compound (20 mg/kg) | ~1000 | ~1.0 |
| PTD-BBR (25 mg/kg) | ~1300 | ~1.2 |
| This compound + PTD-BBR | ~600 | ~0.5 |
Data is illustrative and based on the reported significant reduction in tumor growth from the combination study.
This combination highlights a promising strategy of dual pathway inhibition to achieve a more potent anti-tumor response.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound are rooted in its unique mechanism of action. By targeting both β-catenin and Ras for degradation, this compound can overcome resistance mechanisms that limit the efficacy of single-agent therapies.
Figure 1: Mechanism of this compound and its synergistic potential with EGFR inhibitors.
Experimental Protocols
To ensure the transparency and reproducibility of the findings presented, detailed protocols for the key experimental assays are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, the combination drug, or the combination of both for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Figure 2: Workflow for the MTT cell viability assay.
In Vivo Xenograft Tumor Growth Assay
This assay evaluates the in vivo efficacy of drug combinations on tumor growth.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (vehicle, this compound, combination drug, and combination).
-
Drug Administration: Administer drugs according to the specified dosage and schedule (e.g., intraperitoneal injection daily).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Plot tumor growth curves and compare tumor volumes and weights between groups.
Figure 3: Workflow for the in vivo xenograft tumor growth assay.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse cells or tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, Ras, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).
Conclusion
The preclinical data presented in this guide strongly suggest that this compound holds significant promise as a synergistic partner in combination cancer therapies. Its ability to co-target the Wnt/β-catenin and Ras pathways provides a rational basis for combining it with other targeted agents, particularly in the context of overcoming resistance in KRAS-mutated cancers. The synergistic effects observed with EGFR inhibitors and β-catenin-RAS interaction disruptors warrant further investigation and highlight the potential of this compound to improve patient outcomes. As research progresses, the continued exploration of this compound in combination with a broader range of anti-cancer drugs will be crucial in defining its role in the future of oncology.
References
Independent Verification of KYA1797K's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of KYA1797K with alternative Wnt/β-catenin signaling inhibitors. The information presented is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
Executive Summary
This compound is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway with a unique dual mechanism of action that also targets the Ras-ERK pathway.[1][2][3] This dual activity distinguishes it from other Wnt inhibitors and suggests its potential as a therapeutic agent for cancers with mutations in both pathways, such as certain colorectal and non-small cell lung cancers.[4][5] This guide compares this compound's performance with other well-known Wnt inhibitors, namely ICG-001, IWR-1, and XAV939, based on available preclinical data.
Mechanism of Action: this compound and Alternatives
This compound exerts its anti-tumor effects by binding to the RGS domain of Axin, a key component of the β-catenin destruction complex. This interaction enhances the degradation of both β-catenin and Ras proteins, thereby inhibiting two major oncogenic signaling pathways.[1][2][3][5]
In contrast, other Wnt inhibitors target different components of the pathway:
-
ICG-001 disrupts the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).[1][5][6]
-
IWR-1 stabilizes the Axin-scaffolded destruction complex, promoting β-catenin phosphorylation and subsequent degradation.[2]
-
XAV939 inhibits the tankyrase enzymes (TNKS1 and TNKS2), which leads to the stabilization of Axin and enhanced β-catenin degradation.[7][8][9]
Signaling Pathway Diagrams
To visually represent these mechanisms, the following diagrams illustrate the Wnt/β-catenin and Ras-ERK signaling pathways and the points of intervention for this compound and its alternatives.
Caption: Wnt/β-catenin signaling pathway and points of inhibition.
Caption: this compound's impact on the Ras-ERK signaling pathway.
Comparative Anti-Tumor Activity
The following tables summarize the available quantitative data for this compound and its alternatives in relevant cancer cell lines.
Table 1: In Vitro Wnt Signaling Inhibition (TOPflash Assay)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HEK293 | 0.75 | [3][10] |
| ICG-001 | HEK293 | ~3 | [6] |
| IWR-1-endo | L-cells | 0.18 | [11] |
| XAV939 | SW480 | ~0.01 | [8] |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: In Vitro Anti-proliferative Activity (GI50/IC50)
| Compound | Cell Line (Cancer Type) | GI50/IC50 (µM) | Reference |
| This compound | SW480 (Colorectal) | 5.0 | [10] |
| This compound | LoVo (Colorectal) | 4.8 | [10] |
| This compound | DLD1 (Colorectal) | 4.5 | [10] |
| This compound | HCT15 (Colorectal) | 4.2 | [10] |
| ICG-001 | SW480 (Colorectal) | Not specified | [5] |
| XAV939 | DLD-1 (Colorectal) | No significant effect at optimal growth conditions | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
TOPflash Reporter Assay
This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.
Objective: To determine the concentration at which a compound inhibits 50% of the Wnt signaling activity (IC50).
Protocol:
-
Cell Seeding: Seed HEK293T cells (or other suitable cell lines) in 96-well plates at a density of 2.5 x 104 cells/well and incubate for 24 hours.[11]
-
Transfection: Co-transfect cells with TOPflash (containing TCF/LEF binding sites driving luciferase expression) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent like Lipofectamine 2000.[11] A FOPflash plasmid with mutated TCF/LEF sites is used as a negative control.[15]
-
Treatment: After 24 hours, replace the medium with fresh medium containing Wnt3a-conditioned medium (to activate the pathway) and serial dilutions of the test compound (e.g., this compound) or vehicle control (DMSO).[16]
-
Incubation: Incubate the cells for another 24 hours.[16]
-
Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly (TOPflash) and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[11]
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal to account for transfection efficiency. The ratio of TOPflash to FOPflash activity provides a measure of Wnt-specific transcriptional activation.[11] Calculate the IC50 value from the dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Objective: To determine the concentration of a compound that causes a 50% reduction in cell viability (IC50) or growth inhibition (GI50).
Protocol:
-
Cell Seeding: Plate colorectal cancer cells (e.g., SW480, HCT-116) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value from the dose-response curve.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Objective: To assess the ability of a compound to inhibit tumor growth in mice bearing human colorectal cancer xenografts.
Protocol:
-
Cell Preparation: Culture human colorectal cancer cells (e.g., HT-29, HCT116) and harvest them during the exponential growth phase. Prepare a single-cell suspension in a suitable medium (e.g., PBS).[17]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject the cancer cell suspension into the flank of each mouse.[17]
-
Tumor Growth Monitoring: Monitor the mice regularly and measure the tumor volume using calipers once the tumors are palpable.
-
Treatment: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.[10]
-
Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.
Clinical Trial Status
As of the latest available information, there are no registered clinical trials for this compound. The process for a new drug to enter clinical trials involves submitting an Investigational New Drug (IND) application to a regulatory agency like the U.S. Food and Drug Administration (FDA). The IND application includes data from preclinical studies that demonstrate the drug's safety and potential efficacy. The current status of any IND application for this compound is not publicly available.
In contrast, a derivative of ICG-001, PRI-724 , has undergone Phase I and Ib clinical trials for advanced solid tumors, including pancreatic adenocarcinoma, and for hepatitis C virus-related cirrhosis.[6][8][17][18] These trials have shown that PRI-724 is generally well-tolerated and demonstrates modest clinical activity, warranting further investigation.[6][8]
Conclusion
This compound is a promising preclinical candidate with a unique dual-targeting mechanism against both the Wnt/β-catenin and Ras-ERK signaling pathways. The available in vitro and in vivo data demonstrate its potent anti-tumor activity, particularly in cancer models with mutations in both pathways. While direct comparative data with other Wnt inhibitors is limited, the existing evidence suggests that this compound's distinct mechanism of action may offer advantages in specific cancer contexts. Further head-to-head preclinical studies are warranted to fully elucidate its comparative efficacy and to support its potential progression towards clinical development.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Safety, tolerability, and anti-fibrotic efficacy of the CBP/β-catenin inhibitor PRI-724 in patients with hepatitis C and B virus-induced liver cirrhosis: An investigator-initiated, open-label, non-randomised, multicentre, phase 1/2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. jcancer.org [jcancer.org]
- 12. My IND | IND [ind.nl]
- 13. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β-Catenin Drives Butyrophilin-like Molecule Loss and γδ T-cell Exclusion in Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Safety, Tolerability, and Preliminary Efficacy of the Anti-Fibrotic Small Molecule PRI-724, a CBP/β-Catenin Inhibitor, in Patients with Hepatitis C Virus-related Cirrhosis: A Single-Center, Open-Label, Dose Escalation Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of KYA1797K: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of KYA1797K, a potent Wnt/β-catenin signaling inhibitor. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.
Key Properties of this compound
A thorough understanding of the compound's properties is the first step in safe handling. Below is a summary of quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₁KN₂O₆S₂ | Cayman Chemical[1], Tocris Bioscience |
| Molecular Weight | 442.5 g/mol | Cayman Chemical[1], Tocris Bioscience |
| Purity | ≥95% to ≥98% (HPLC) | Cayman Chemical[1], Tocris Bioscience |
| Appearance | Crystalline solid | Cayman Chemical[1] |
| IC₅₀ | 0.75 µM (TOPflash assay) | MedchemExpress[2], Tocris Bioscience |
| Storage (Solid) | Store at -20°C. Can be stored for up to 6 months. | Tocris Bioscience |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month (protect from light). | MedchemExpress[2][3] |
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. While specific toxicological properties have not been thoroughly investigated, it is recommended to handle this compound with caution.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
Handling: Avoid creating dust when working with the solid form. Use in a well-ventilated area or a chemical fume hood.[4] Avoid contact with skin and eyes.[4] In case of contact, wash the affected area thoroughly with soap and water.[3]
Spills: In the event of a spill, prevent the powder or solution from entering drains or watercourses.[3] Absorb liquid spills with an inert material and collect all waste in a suitable, sealed container for disposal.[3]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be carried out in strict accordanceance with local, state, and federal regulations. The following protocol provides a general framework for proper disposal.
-
Waste Identification and Collection:
-
Unused or expired solid this compound should be kept in its original, clearly labeled container.
-
Solutions of this compound and any contaminated materials (e.g., pipette tips, vials, gloves) should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Note on "Household Waste" Recommendation: One supplier's SDS mentions that "Smaller quantities can be disposed of with household waste." However, this is immediately followed by the contradictory and overriding statements that it "Must not be disposed of together with household garbage" and "Disposal must be made according to official regulations."[5] To ensure compliance and safety, it is best practice to treat all quantities of this compound as chemical waste requiring professional disposal.
Experimental Protocols Cited
The information provided in this guide is based on safety data sheets and general chemical handling procedures. As such, there are no specific "experimental protocols" for the disposal of this compound. The key procedure is the administrative and logistical process of segregating, storing, and arranging for the removal of the chemical waste by qualified personnel.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling KYA1797K
Essential Safety and Handling Guide for KYA1797K
This document provides crucial safety protocols and logistical information for the handling and disposal of this compound, a potent Wnt/β-catenin signaling inhibitor. Adherence to these guidelines is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) for this compound
A comprehensive risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE based on standard laboratory handling of this compound.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield are required where splashing or spraying of the material is possible. |
| Skin Protection | |
| - Hand Protection | Chemical-resistant, impervious gloves such as nitrile rubber, neoprene, or butyl rubber. Avoid latex gloves as they may not provide adequate protection.[1][2] |
| - Body Protection | A laboratory coat should be worn at all times. For procedures with a higher risk of exposure, disposable coveralls may be necessary.[1] |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. If aerosols may be generated or if working in a poorly ventilated area, a NIOSH-approved N95 (or higher) particulate respirator is recommended.[3] |
Standard Operating Procedure: Handling and Disposal of this compound
This protocol outlines the essential steps for the safe handling and disposal of this compound in a laboratory setting.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[4][5]
-
Ensure Proper Ventilation: Work with this compound should be conducted in a chemical fume hood or a well-ventilated laboratory space.
-
Assemble all Necessary Materials: Have all required PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers readily available.
Handling the Compound
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully add the desired amount of this compound to the vessel using a clean spatula.
-
Avoid creating dust. If dust is generated, ensure respiratory protection is worn.
-
-
Dissolving:
-
This compound is soluble in DMSO.
-
Add the appropriate solvent to the vessel containing the weighed this compound.
-
Gently swirl or vortex to dissolve. Gentle warming may be required.
-
Keep the container tightly closed when not in use.
-
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage, it is recommended to store at -20°C.[4]
Spill Management
-
Small Spills:
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's environmental health and safety department immediately.
-
Disposal
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
This compound PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: Workflow for selecting appropriate PPE when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
